KPH2f
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H16N3NaO2S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
sodium 2-[[3-[(4-cyanonaphthalen-1-yl)amino]-4-pyridinyl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C24H17N3O2S.Na/c25-13-16-9-10-21(20-8-4-3-6-18(16)20)27-22-14-26-12-11-23(22)30-15-17-5-1-2-7-19(17)24(28)29;/h1-12,14,27H,15H2,(H,28,29);/q;+1/p-1 |
InChI Key |
VFQCYGPPRZHSKX-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
The Role of KPH2f in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purine (B94841) metabolism is a fundamental biological process encompassing the synthesis, recycling, and catabolism of purine nucleotides. The final product of purine breakdown in humans is uric acid, and dysregulation of its levels is implicated in conditions such as hyperuricemia and gout. This technical guide provides an in-depth analysis of KPH2f, a novel investigational agent, and its function in the context of purine metabolism. This compound is a potent and orally active dual inhibitor of Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9), key proteins responsible for the reabsorption of uric acid in the kidneys. By inhibiting these transporters, this compound effectively modulates serum uric acid levels, positioning it as a potential therapeutic agent for hyperuricemia. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, and provides comprehensive experimental protocols for its characterization.
Introduction: Purine Metabolism and Uric Acid Homeostasis
Purine metabolism involves two main pathways: the de novo synthesis pathway, which builds purine rings from simpler precursors, and the salvage pathway, which recycles purine bases from nucleotide degradation. The catabolism of purine nucleotides, namely adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), converges on the production of xanthine (B1682287), which is then oxidized to uric acid by the enzyme xanthine oxidase.[1][2][3] In humans, uric acid is the final excretory product of this pathway.[1][4]
The regulation of serum uric acid levels is a delicate balance between production and excretion. The kidneys are responsible for the majority of uric acid excretion. This process involves glomerular filtration, followed by reabsorption and secretion in the renal tubules. Approximately 90% of filtered urate is reabsorbed, a process primarily mediated by URAT1 and GLUT9, which are located on the apical and basolateral membranes of proximal tubule cells, respectively.[5][6][7] Dysregulation of these transporters can lead to insufficient uric acid excretion and subsequent hyperuricemia, a precursor to gout.[6]
This compound: A Dual Inhibitor of URAT1 and GLUT9
This compound is a small molecule inhibitor designed to target both URAT1 and GLUT9.[8] Its dual-inhibitory mechanism offers a comprehensive approach to reducing uric acid reabsorption in the kidneys, thereby promoting its excretion and lowering serum uric acid levels.
Mechanism of Action
This compound functions by competitively inhibiting the binding of uric acid to URAT1 and GLUT9. URAT1, located on the apical membrane of renal proximal tubule cells, is responsible for the initial uptake of uric acid from the tubular fluid back into the cells.[5][7] GLUT9 then facilitates the exit of uric acid from the cells into the bloodstream across the basolateral membrane.[5][9] By blocking both of these transport steps, this compound effectively interrupts the uric acid reabsorption cascade.
Figure 1: Mechanism of Action of this compound.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays.
| Target | IC₅₀ (μM) | Assay Type | Reference |
| URAT1 | 0.24 | In vitro inhibition assay | [8] |
| GLUT9 | 9.37 | In vitro inhibition assay | [8] |
| OAT1 | 32.14 | In vitro inhibition assay | [8] |
| ABCG2 | 26.74 | In vitro inhibition assay | [8] |
| Cell Line | Assay | IC₅₀ (mM) | Incubation Time | Reference |
| HK2 | Cytotoxicity (MTT) | 207.56 | 24 hours | [4] |
| HK2 | Cytotoxicity (MTT) | 167.24 | 48 hours | [4] |
-
hERG Inhibitory Activity: this compound showed no inhibitory effects on the hERG potassium channel at a concentration of 50 μM.[4]
Experimental Protocols
In Vitro URAT1 Inhibition Assay (Fluorescence-Based)
This protocol describes a common non-radioactive method for assessing URAT1 inhibition using the fluorescent substrate 6-carboxyfluorescein (B556484) (6-CFL).[10]
Materials:
-
Human Embryonic Kidney 293T cells stably expressing human URAT1 (HEK293T-hURAT1).
-
Parental HEK293T cells.
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin.
-
96-well black, clear-bottom plates.
-
Hanks' Balanced Salt Solution (HBSS).
-
6-Carboxyfluorescein (6-CFL).
-
This compound and other test compounds.
-
Positive control inhibitor (e.g., Benzbromarone).
-
Cell lysis buffer.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed HEK293T-hURAT1 and parental HEK293T cells into 96-well plates and incubate for 24-48 hours to form a monolayer.[10]
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in HBSS.
-
Assay Execution:
-
Wash cell monolayers twice with pre-warmed HBSS.
-
Add the diluted compounds to the respective wells and pre-incubate.
-
Initiate the uptake by adding 6-CFL to a final concentration of 20 µM.[10]
-
Incubate at 37°C for 10-60 minutes.
-
Terminate the transport by rapidly washing the cells three times with ice-cold HBSS.[10]
-
-
Detection:
-
Data Analysis:
-
Subtract the background fluorescence from parental cells.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vitro GLUT9 Inhibition Assay (Patch-Clamp)
This protocol outlines the electrophysiological assessment of GLUT9 inhibition.[11]
Materials:
-
HEK293T cells expressing mouse GLUT9a (mGLUT9a).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Internal (pipette) and external (bath) solutions.
-
Uric acid solution.
-
This compound and other test compounds.
Procedure:
-
Cell Preparation: Culture mGLUT9a-expressing HEK293T cells on coverslips suitable for patch-clamping.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline currents in the external solution.
-
Perfuse the cell with a solution containing uric acid to induce GLUT9-mediated currents.[11]
-
Apply different concentrations of this compound in the presence of uric acid and record the resulting currents.
-
-
Data Analysis:
-
Measure the amplitude of the uric acid-induced currents in the absence and presence of this compound.
-
Calculate the percentage of inhibition at each concentration.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8][12][13][14]
Materials:
-
Human kidney 2 (HK2) cells.
-
96-well plates.
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Seeding: Seed HK2 cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24 or 48 hours.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC₅₀ value, the concentration at which 50% of cell viability is lost.
-
hERG Inhibition Assay (Manual Patch-Clamp)
This assay assesses the potential for a compound to inhibit the hERG potassium channel, a key indicator of cardiac risk.[15][16][17][18][19]
Materials:
-
A cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).
-
Manual patch-clamp setup.
-
Appropriate internal and external solutions.
-
This compound.
Procedure:
-
Cell Preparation: Plate hERG-expressing cells on coverslips.
-
Whole-Cell Recording:
-
Obtain a whole-cell recording from a single cell.
-
Apply a specific voltage protocol to elicit hERG currents.
-
Record baseline hERG currents.
-
-
Compound Application: Perfuse the cell with a solution containing this compound at the desired concentration (e.g., 50 μM).[4]
-
Data Acquisition: Record hERG currents in the presence of this compound.
-
Analysis: Compare the current amplitude before and after the application of this compound to determine the percentage of inhibition.
Signaling Pathways and Logical Relationships
Purine Catabolism Pathway
The degradation of purine nucleotides to uric acid is a multi-step enzymatic process.
Figure 2: Purine Catabolism to Uric Acid.
Experimental Workflow for this compound Characterization
The evaluation of a URAT1/GLUT9 inhibitor like this compound follows a logical progression from in vitro characterization to assessment of cellular effects.
References
- 1. biochemden.com [biochemden.com]
- 2. CATABOLISM OF PURINE NUCLEOTIDES | PPTX [slideshare.net]
- 3. youtube.com [youtube.com]
- 4. Purine catabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent advances on uric acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Characterizations of the Urate Transporter, GLUT9, and Its Potent Inhibitors by Patch-Clamp Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 17. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
Investigating the therapeutic potential of KPH2f
An In-depth Technical Guide on the Therapeutic Potential of KPH2f
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, orally active small molecule being investigated for the treatment of hyperuricemia, a condition characterized by elevated serum uric acid levels that can lead to gout and other metabolic and renal complications. Developed as an analog of Verinurad, this compound distinguishes itself through a dual-action mechanism, targeting two key transporters involved in renal urate homeostasis. Preclinical data suggests that this compound possesses improved efficacy, safety, and pharmacokinetic properties compared to its predecessors, marking it as a promising candidate for further development.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a dual inhibitor of Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9).[1] Both transporters are critical for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream within the proximal tubules of the kidneys.
-
URAT1 (SLC22A12): Located on the apical membrane of proximal tubule cells, URAT1 is the primary transporter responsible for uric acid reabsorption.
-
GLUT9 (SLC2A9): This transporter facilitates the exit of reabsorbed uric acid from the proximal tubule cells into the interstitium (basolateral membrane), completing the reabsorption process.
By inhibiting both URAT1 and GLUT9, this compound effectively blocks two key steps in the renal uric acid reabsorption pathway. This dual inhibition leads to a significant increase in the urinary excretion of uric acid (uricosuric effect), thereby lowering serum uric acid levels.[1] Furthermore, this compound exhibits low activity against Organic Anion Transporter 1 (OAT1) and ATP-binding cassette subfamily G member 2 (ABCG2), which may reduce the potential for certain drug-drug interactions.[1]
Signaling Pathway Diagram
Caption: this compound dual inhibition of URAT1 and GLUT9 in the renal tubule.
Quantitative Data
Preclinical studies have provided key quantitative metrics for this compound's potency, selectivity, and pharmacokinetic profile, often in direct comparison with the selective URAT1 inhibitor, Verinurad.
Table 1: In Vitro Inhibitory Potency (IC₅₀)
| Compound | URAT1 (μM) | GLUT9 (μM) | OAT1 (μM) | ABCG2 (μM) |
| This compound | 0.24 [1] | 9.37 [1] | 32.14 | 26.74 |
| Verinurad | 0.17[1] | >100 (No effect at 100 μM) | - | - |
Data compiled from published preclinical studies.[1]
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound | Verinurad |
| Efficacy Dose | 10 mg/kg[1] | 10 mg/kg[1] |
| Effect on Serum Uric Acid | Equally effective as Verinurad[1] | - |
| Uricosuric Effect | Higher than Verinurad[1] | - |
| Oral Bioavailability (%) | 30.13% [1] | 21.47%[1] |
Data from a mouse model of hyperuricemia.[1]
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
In Vitro URAT1/GLUT9 Inhibition Assay (Radiolabeled Uric Acid Uptake)
This assay measures the ability of a test compound to inhibit the uptake of uric acid into cells engineered to express the target transporter.
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably transfected to express human URAT1 (HEK293-hURAT1) or human GLUT9 (HEK293-hGLUT9). Parental HEK293 cells are used as a negative control.
-
Reagents:
-
[8-¹⁴C]-labeled uric acid.
-
Uptake buffer (e.g., 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 1.3 mM calcium gluconate, 5.6 mM glucose).
-
Test compounds (this compound, controls) dissolved in DMSO and serially diluted.
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation fluid.
-
-
Procedure:
-
Seed HEK293-hURAT1/hGLUT9 and parental cells into 96-well plates and culture until confluent.
-
Remove culture medium and wash cells with pre-warmed uptake buffer.
-
Add uptake buffer containing various concentrations of the test compound (this compound) or vehicle (DMSO) to the wells. Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding [8-¹⁴C]-uric acid (final concentration e.g., 25 µM).
-
Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Terminate the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold buffer.
-
Lyse the cells by adding lysis buffer.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Hyperuricemia Mouse Model
This model is used to assess the in vivo efficacy of urate-lowering compounds.
-
Animal Model: Male Kunming or C57BL/6J mice.
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (a uricase inhibitor, e.g., 250 mg/kg) via intraperitoneal injection or oral gavage to block the conversion of uric acid to allantoin (B1664786) in mice.
-
Concurrently, administer a purine (B94841) source such as hypoxanthine (B114508) (e.g., 500 mg/kg) or adenine (B156593) (e.g., 100 mg/kg) via oral gavage to increase uric acid production.
-
Continue this regimen daily for a set period (e.g., 7 days) to establish stable hyperuricemia.
-
-
Treatment Protocol:
-
Divide hyperuricemic mice into groups: Vehicle control, this compound (e.g., 10 mg/kg), and positive control (e.g., Verinurad 10 mg/kg).
-
Administer treatments orally once daily for the duration of the study.
-
Collect blood samples at baseline and specified time points post-treatment via tail vein or retro-orbital sinus.
-
House mice in metabolic cages to collect 24-hour urine samples.
-
-
Endpoint Analysis:
-
Measure uric acid concentrations in serum and urine using a commercial assay kit.
-
Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) as markers of renal function.
-
-
Data Analysis: Compare the changes in serum uric acid, urinary uric acid excretion, and renal function markers between the treatment and control groups.
Pharmacokinetic (PK) Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animal Model: Male Sprague-Dawley rats or mice.
-
Dosing:
-
Intravenous (IV) group: Administer a single bolus dose of this compound (e.g., 2 mg/kg) into the tail vein to determine baseline PK parameters.
-
Oral (PO) group: Administer a single oral gavage dose of this compound (e.g., 10 mg/kg).
-
-
Sample Collection:
-
Collect serial blood samples from the jugular vein or other appropriate site at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method for quantifying this compound concentrations in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.
-
Calculate key PK parameters, including half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.
-
hERG Safety Assay
This assay assesses the risk of a compound causing QT interval prolongation, a potential cardiac side effect.
-
Methodology: Automated patch-clamp electrophysiology.
-
Cell Line: HEK293 cells stably expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel.
-
Procedure:
-
Culture HEK293-hERG cells under standard conditions.
-
Harvest cells and place them in the automated patch-clamp system.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a specific voltage pulse protocol to elicit and record hERG tail currents.
-
Perfuse the cells with increasing concentrations of this compound.
-
Record the corresponding inhibition of the hERG current at each concentration. A known hERG blocker (e.g., Cisapride) is used as a positive control.
-
-
Data Analysis: Calculate the percent inhibition of the hERG current and determine the IC₅₀ value. A higher IC₅₀ value indicates a lower risk of hERG-related cardiotoxicity. The benign safety profile of this compound suggests a high IC₅₀ in this assay.[1]
Preclinical Development Workflow
Caption: High-level workflow for the preclinical evaluation of this compound.
References
The Cellular Targets of KPH2f: A Technical Guide to a Novel Dual URAT1/GLUT9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, an excess of uric acid in the blood, is a key factor in the development of gout and is associated with other metabolic and cardiovascular diseases. The renal regulation of uric acid levels is a critical therapeutic target. Two key transporters involved in the reabsorption of uric acid in the kidneys are Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9). KPH2f has been identified as a novel, orally active dual inhibitor of both URAT1 and GLUT9, presenting a promising therapeutic candidate for the treatment of hyperuricemia. This technical guide provides an in-depth overview of the cellular targets of this compound, including its inhibitory activity, the experimental protocols used for its characterization, and the relevant signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary targets, URAT1 and GLUT9, as well as other related transporters to assess its selectivity. The following tables summarize the key quantitative data.
| Target | Inhibitor | IC50 (μM) | Assay Type |
| URAT1 | This compound | 0.24 | In vitro inhibition assay |
| GLUT9 | This compound | 9.37 | In vitro inhibition assay |
| OAT1 | This compound | 32.14 | In vitro inhibition assay |
| ABCG2 | This compound | 26.74 | In vitro inhibition assay |
Table 1: In Vitro Inhibitory Activity of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound against its primary targets (URAT1 and GLUT9) and off-targets (OAT1 and ABCG2).
| Pharmacokinetic Parameter | This compound | Verinurad (B611665) (Comparator) |
| Oral Bioavailability (%) | 30.13 | 21.47 |
Table 2: In Vivo Pharmacokinetic Profile of this compound. This table highlights the oral bioavailability of this compound in comparison to verinurad, a known URAT1 inhibitor.[1]
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the function of URAT1 and GLUT9, two key proteins in the renal reabsorption of uric acid.
-
URAT1 (SLC22A12): Located on the apical membrane of renal proximal tubule cells, URAT1 is a crucial urate-anion exchanger responsible for the reabsorption of filtered uric acid from the tubular lumen back into the cells.
-
GLUT9 (SLC2A9): This transporter has two main isoforms. GLUT9a is found on the basolateral membrane of proximal tubule cells and facilitates the transport of uric acid from the cell into the bloodstream. GLUT9b is located on the apical membrane. Inhibition of both transporters is a key strategy to increase uric acid excretion.
By dually targeting URAT1 and GLUT9, this compound effectively blocks two key steps in the uric acid reabsorption pathway in the kidneys, leading to increased urinary excretion of uric acid and a reduction of its levels in the blood.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on established methods for studying urate transporter inhibitors.
In Vitro URAT1 and GLUT9 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on URAT1 and GLUT9.
1. Cell Culture and Transfection:
- Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are transiently or stably transfected with expression vectors encoding human URAT1 or GLUT9. A control group is transfected with an empty vector.
2. Uric Acid Uptake Assay:
- Transfected cells are seeded in 96-well plates and grown to confluence.
- On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer buffer (pH 7.4).
- Cells are pre-incubated with varying concentrations of this compound or vehicle control in the buffer for 10-15 minutes at 37°C.
- The uptake reaction is initiated by adding [¹⁴C]-labeled uric acid to each well.
- After a defined incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer.
3. Measurement and Data Analysis:
- The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
- The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.
- The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
cell_culture [label="HEK293 Cell Culture"];
transfection [label="Transfection with\nURAT1 or GLUT9 Plasmid"];
seeding [label="Seed Cells in 96-well Plates"];
pre_incubation [label="Pre-incubate with this compound"];
uptake [label="Add [¹⁴C]-Uric Acid"];
termination [label="Terminate Uptake"];
measurement [label="Measure Radioactivity"];
analysis [label="Calculate IC50"];
end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> transfection;
transfection -> seeding;
seeding -> pre_incubation;
pre_incubation -> uptake;
uptake -> termination;
termination -> measurement;
measurement -> analysis;
analysis -> end;
}
In Vivo Hyperuricemia Animal Model
This protocol outlines the procedure for evaluating the efficacy of this compound in a mouse model of hyperuricemia.
1. Animal Model Induction:
- Male Kunming mice are used for the study.
- Hyperuricemia is induced by the intraperitoneal injection of potassium oxonate, a uricase inhibitor, to prevent the breakdown of uric acid in mice.
- A purine-rich substrate, such as hypoxanthine (B114508) or potassium-fructose, is often co-administered to increase uric acid production.
2. Drug Administration:
- Mice are divided into several groups: a normal control group, a hyperuricemic model group (vehicle control), positive control groups (e.g., treated with verinurad or benzbromarone), and this compound treatment groups at various doses.
- This compound is administered orally (p.o.) to the treatment groups.
3. Sample Collection and Analysis:
- Blood samples are collected from the retro-orbital sinus at specified time points after drug administration.
- Serum is separated by centrifugation.
- Serum uric acid levels are measured using a commercial uric acid assay kit.
- Urine samples may also be collected to measure urinary uric acid excretion.
4. Data Analysis:
- The percentage reduction in serum uric acid levels in the this compound-treated groups is calculated relative to the hyperuricemic model group.
- Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine the significance of the observed effects.
Conclusion
This compound is a promising dual inhibitor of URAT1 and GLUT9 with potent in vitro activity and favorable in vivo efficacy in a preclinical model of hyperuricemia. Its ability to target two key transporters in the uric acid reabsorption pathway suggests a potentially more effective therapeutic strategy for managing hyperuricemia and gout compared to single-target agents. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel uricosuric agents.
References
An In-depth Technical Guide to the Pharmacology of KPH2f
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KPH2f is a novel, orally bioavailable small molecule that functions as a dual inhibitor of the urate transporter 1 (URAT1) and glucose transporter 9 (GLUT9).[1] Developed as an analog of verinurad (B611665), this compound demonstrates potent uricosuric activity by targeting key proteins responsible for renal urate reabsorption.[1] Preclinical data indicate that this compound effectively lowers serum uric acid levels and possesses a favorable pharmacokinetic and safety profile, positioning it as a promising therapeutic candidate for the management of hyperuricemia and gout.[1] This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies relevant to its evaluation.
Introduction
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for the development of gout, a painful inflammatory arthritis.[2] The renal handling of uric acid is a critical determinant of sUA concentrations, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.[3] URAT1 (SLC22A12) and GLUT9 (SLC2A9) are the principal transporters mediating this reabsorption, making them key targets for uricosuric therapies.[2][4]
This compound emerges from a drug discovery program aimed at improving the druggability of existing URAT1 inhibitors by enhancing their pharmacokinetic and pharmacodynamic properties.[1] By dually targeting both URAT1 and GLUT9, this compound offers a comprehensive mechanism to block renal urate reabsorption, potentially leading to greater efficacy in lowering sUA.
Mechanism of Action
This compound exerts its uricosuric effect by competitively inhibiting URAT1 and GLUT9, two key transporters located on the apical and basolateral membranes of renal proximal tubule cells, respectively.
-
URAT1 Inhibition: Located on the apical membrane, URAT1 is responsible for the reabsorption of uric acid from the tubular lumen back into the epithelial cells. By inhibiting URAT1, this compound blocks this initial step of reabsorption, leading to increased urinary excretion of uric acid.
-
GLUT9 Inhibition: GLUT9 mediates the exit of uric acid from the renal tubular cells into the bloodstream. Inhibition of GLUT9 by this compound further contributes to the reduction of sUA by preventing the reabsorbed urate from re-entering circulation.
The dual inhibition of both transporters is intended to produce a more robust and sustained uricosuric effect compared to selective URAT1 inhibitors.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (μM) | Comparator (Verinurad) IC50 (μM) | Reference |
| URAT1 | Cell-based Uric Acid Uptake | 0.24 | 0.17 | [1] |
| GLUT9 | Cell-based Uric Acid Uptake | 9.37 ± 7.10 | Not Reported | [1] |
| OAT1 | Not specified | Minimal Effect | Not Reported | [1] |
| ABCG2 | Not specified | Minimal Effect | Not Reported | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Hyperuricemia
| Compound | Dose (mg/kg) | sUA Reduction | Uricosuric Effect | Reference |
| This compound | 10 | Equal to Verinurad | Higher than Verinurad | [1] |
| Verinurad | 10 | - | - | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Comparator (Verinurad) | Reference |
| Oral Bioavailability | 30.13% | 21.47% | [1] |
| hERG Toxicity | No toxicity observed | Not Reported | [1] |
| In Vitro Cytotoxicity | Lower than Verinurad | - | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound. These represent standard and widely accepted protocols in the field.
In Vitro URAT1/GLUT9 Inhibition Assay
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against URAT1 and GLUT9.
Objective: To quantify the inhibitory potency of this compound on URAT1 and GLUT9-mediated uric acid transport.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing human URAT1 (hURAT1) or human GLUT9 (hGLUT9).
-
Wild-type HEK293 cells (negative control).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
[14C]-labeled uric acid.
-
Test compound (this compound) and positive controls (e.g., benzbromarone, verinurad).
-
Cell lysis buffer.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Culture: Culture the hURAT1- and hGLUT9-expressing HEK293 cells, alongside the wild-type cells, in 24-well plates until they reach confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Pre-incubation: Wash the cell monolayers with warm assay buffer. Add the different concentrations of the test compounds to the cells and pre-incubate at 37°C for 10-30 minutes.
-
Uptake Initiation: Start the uric acid uptake by adding assay buffer containing a fixed concentration of [14C]-uric acid to each well.
-
Uptake Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by rapidly washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: Add cell lysis buffer to each well to lyse the cells and release the intracellular contents.
-
Quantification: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the transporter-specific uptake by subtracting the radioactivity measured in wild-type cells from that in the transporter-expressing cells.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
References
- 1. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Thienopyrimidine Compound as a Urate Transporter 1 and Glucose Transporter 9 Dual Inhibitor with Improved Efficacy and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative efficacy and safety of uricosuric agents in the treatment of gout or hyperuricemia: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KPH2f In Vitro Assay
Abstract
This document provides a detailed protocol for an in vitro biochemical assay designed to identify and characterize inhibitors of the hypothetical protein KPH2f. The following sections describe the necessary reagents, step-by-step procedures for conducting the assay, and methods for data analysis. Additionally, a representative signaling pathway and experimental workflow are illustrated. Please note that as "this compound" does not correspond to a known protein in publicly available scientific literature, this document serves as a template. The specific experimental conditions, such as substrate and enzyme concentrations, will need to be optimized for the actual target of interest.
Introduction
The investigation of specific protein functions and the identification of their modulators are critical steps in drug discovery and development. In vitro biochemical assays provide a controlled environment to study the direct interaction between a compound and its protein target, free from the complexities of a cellular environment. This application note details a generic kinase assay protocol that can be adapted for screening inhibitors against a specific kinase, referred to here as this compound. The protocol is based on a common fluorescence-based readout.
This compound Signaling Pathway (Hypothetical)
To provide context for the importance of inhibiting this compound, a hypothetical signaling pathway is presented below. In this example, this compound is depicted as a kinase that, upon activation by an upstream signal, phosphorylates a downstream substrate, leading to a cellular response. Inhibition of this compound is expected to block this signaling cascade.
Caption: Hypothetical this compound signaling cascade.
Experimental Workflow
The overall workflow for the this compound in vitro assay is depicted in the diagram below. The process begins with the preparation of reagents, followed by the assay plate setup, the enzymatic reaction, and concludes with data acquisition and analysis.
Caption: General workflow for the this compound in vitro assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Conditions |
| This compound Enzyme (human, recombinant) | In-house prep | N/A | -80°C |
| Kinase Substrate Peptide | Any | N/A | -20°C |
| ATP Solution, 10 mM | Any | N/A | -20°C |
| Assay Buffer (5X) | Any | N/A | 4°C |
| DMSO, Biotechnology Grade | Any | N/A | Room Temperature |
| Detection Reagent | Any | N/A | 4°C (light sensitive) |
| 384-well Assay Plates | Any | N/A | Room Temperature |
| Staurosporine (Control) | Any | N/A | -20°C |
Experimental Protocol
This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.
5.1. Reagent Preparation
-
1X Assay Buffer: Prepare 1X assay buffer by diluting the 5X stock with deionized water. Keep on ice.
-
Compound Dilution:
-
Prepare a serial dilution of the test compounds and the control inhibitor (e.g., Staurosporine) in DMSO.
-
A typical starting concentration is 10 mM, serially diluted 1:3.
-
Transfer a small volume (e.g., 1 µL) of the diluted compounds into the assay plate wells. Include DMSO-only wells as a negative control (100% activity) and wells with a high concentration of a known inhibitor as a positive control (0% activity).
-
-
Enzyme Solution: Dilute the this compound enzyme stock to the desired working concentration in 1X assay buffer. Keep on ice.
-
Substrate/ATP Mix: Prepare a mixture containing the kinase substrate peptide and ATP in 1X assay buffer at 2X the final desired concentration.
5.2. Assay Procedure
-
Compound Plating: Add 1 µL of serially diluted test compounds or DMSO to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the diluted this compound enzyme solution to all wells.
-
Incubation (Compound-Enzyme): Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 10 µL of the Substrate/ATP mix to all wells to start the enzymatic reaction. The final reaction volume is 21 µL.
-
Incubation (Enzymatic Reaction): Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding 20 µL of the detection reagent to each well.
-
Incubation (Detection): Incubate the plate for 30 minutes at room temperature, protected from light, to allow the detection signal to develop.
-
Data Acquisition: Read the fluorescence signal on a compatible plate reader.
Data Analysis
The inhibitory activity of the compounds is determined by calculating the percent inhibition relative to the controls. The IC50 value, which is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a four-parameter logistic model.
Percent Inhibition Calculation:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
Where:
-
Signal_Compound: Signal from wells containing the test compound.
-
Signal_Min: Signal from the positive control wells (e.g., high concentration of Staurosporine).
-
Signal_Max: Signal from the negative control wells (DMSO only).
IC50 Determination:
The calculated percent inhibition values are plotted against the logarithm of the compound concentrations. A non-linear regression analysis is performed to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Representative Data
The following table shows example data for a hypothetical this compound inhibitor.
| Compound Concentration (nM) | % Inhibition |
| 10000 | 98.5 |
| 3333 | 95.2 |
| 1111 | 89.7 |
| 370 | 75.4 |
| 123 | 52.1 |
| 41 | 28.3 |
| 13.7 | 10.1 |
| 4.6 | 2.5 |
| IC50 (nM) | 115.8 |
Disclaimer: The information provided in this document is for illustrative purposes only. The protocols and data presented are based on a hypothetical target, this compound. Researchers should develop and optimize assays based on the specific characteristics of their actual protein of interest.
Application Notes and Protocols for KPH2f in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPH2f is a potent, orally active dual inhibitor of Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9).[1] Due to its role in regulating uric acid reabsorption in the kidneys, this compound is a valuable research tool for studying hyperuricemia, gout, and other related metabolic disorders.[2][3] URAT1 is primarily responsible for the reabsorption of filtered uric acid from the tubular lumen back into the renal proximal tubule cells.[4] GLUT9 mediates the subsequent transport of uric acid from the tubular cells into the bloodstream. By inhibiting both transporters, this compound effectively increases the urinary excretion of uric acid, thereby lowering serum uric acid levels. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo laboratory settings.
Mechanism of Action
This compound exerts its effects by competitively inhibiting URAT1 and GLUT9, two key transporters in the renal handling of uric acid. This dual-inhibition mechanism blocks two sequential steps in uric acid reabsorption, leading to a potent uricosuric effect.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on published in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Transporter | IC₅₀ (μM) |
| URAT1 | 0.24[1] |
| GLUT9 | 9.37[1] |
| OAT1 (Off-target) | 32.14[1] |
| ABCG2 (Off-target) | 26.74[1] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | This compound | Verinurad (Comparator) |
| Efficacy | ||
| Animal Model | Hyperuricemic Mice | Hyperuricemic Mice |
| Dosage | 10 mg/kg | 10 mg/kg |
| Effect | Equally effective in reducing serum uric acid levels, with higher uricosuric effects. | Effective in reducing serum uric acid. |
| Pharmacokinetics | ||
| Oral Bioavailability | 30.13% | 21.47% |
Experimental Protocols
Protocol 1: In Vitro URAT1/GLUT9 Inhibition Assay using HEK293 Cells
This protocol describes a cell-based assay to determine the IC₅₀ of this compound against URAT1 and GLUT9 transporters expressed in Human Embryonic Kidney (HEK299) cells.[4][5]
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1-HEK293) or human GLUT9 (hGLUT9-HEK293)
-
Wild-type (WT) HEK293 cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Krebs-Ringer buffer (or similar physiological buffer)
-
This compound stock solution (in DMSO)
-
[¹⁴C]-Uric Acid
-
Positive control inhibitor (e.g., Benzbromarone)
-
24-well cell culture plates
-
Scintillation fluid and liquid scintillation counter
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed hURAT1-HEK293, hGLUT9-HEK293, and WT-HEK293 cells into 24-well plates at a density of approximately 2.5 x 10⁵ cells per well.[5] Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours until cells reach 80-90% confluency.[5]
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., Benzbromarone) in Krebs-Ringer buffer. The final DMSO concentration should not exceed 0.1%.
-
Pre-incubation: Aspirate the culture medium and wash the cells once with pre-warmed Krebs-Ringer buffer. Add the diluted compounds to the respective wells and pre-incubate the plate at 37°C for 30 minutes.[5]
-
Uric Acid Uptake: Initiate the uptake reaction by adding [¹⁴C]-Uric Acid (final concentration typically 20-50 µM) to all wells. Incubate the plate at 37°C for 30 minutes.[5][6]
-
Stopping the Reaction: To terminate the uptake, rapidly aspirate the [¹⁴C]-Uric Acid solution and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the radioactivity in WT-HEK293 cells from that in the transporter-expressing cells.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vivo Efficacy Study in a Potassium Oxonate-Induced Hyperuricemia Mouse Model
This protocol describes the induction of hyperuricemia in mice and the evaluation of the urate-lowering effects of this compound.[7][8]
Materials:
-
Male Kunming or C57BL/6 mice (8-10 weeks old)
-
Potassium Oxonate (PO)
-
Hypoxanthine (B114508) (optional, to enhance hyperuricemia)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Metabolic cages for urine collection
-
Uric acid assay kit
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to standard chow and water for at least one week.
-
Group Allocation: Randomly divide the mice into experimental groups (n=8-10 per group): Normal Control, Hyperuricemic Model (Vehicle), this compound-treated (e.g., 10 mg/kg), and Positive Control (e.g., Allopurinol, 5-20 mg/kg).
-
Induction of Hyperuricemia: Prepare a suspension of potassium oxonate in the vehicle. Administer PO to all mice (except the Normal Control group) via intraperitoneal (i.p.) injection at a dose of 250-300 mg/kg.[7] To establish a more stable model, PO can be administered daily for several days. For an enhanced model, hypoxanthine (e.g., 250-500 mg/kg) can be administered orally or by i.p. injection concurrently with PO.[8][9]
-
Compound Administration: One hour after PO administration, orally administer this compound, vehicle, or the positive control to the respective groups.
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein or via retro-orbital bleeding at baseline and at specified time points after this compound administration (e.g., 2, 4, 8, and 24 hours). Separate the serum by centrifugation.
-
Urine: Place the mice in metabolic cages for 24 hours to collect urine samples for the measurement of uric acid excretion.
-
-
Biochemical Analysis: Measure the concentration of uric acid in the collected serum and urine samples using a commercial uric acid assay kit, following the manufacturer's instructions.
-
Data Analysis: Compare the serum and urine uric acid levels between the different treatment groups. Calculate the percentage reduction in serum uric acid and the fractional excretion of uric acid to evaluate the efficacy of this compound.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and storage information.
Disclaimer
The protocols provided are intended as a guide and may require optimization for specific experimental conditions and laboratory setups. Researchers should consult relevant literature and perform pilot studies to validate the assays before large-scale experiments.
References
- 1. Frontiers | Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Verinurad Plus Allopurinol for Heart Failure With Preserved Ejection Fraction: The AMETHYST Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]
Application Notes and Protocols for KPH2f in Gout Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gout is a prevalent and painful inflammatory arthritis initiated by the crystallization of monosodium urate (MSU) in joints and tissues, a consequence of hyperuricemia. Hyperuricemia arises from an imbalance in uric acid production and excretion. Key proteins involved in the renal regulation of uric acid are the urate transporter 1 (URAT1) and glucose transporter 9 (GLUT9), which are responsible for the majority of urate reabsorption in the proximal tubules.
KPH2f is a potent and orally active dual inhibitor of URAT1 and GLUT9. By targeting both of these transporters, this compound offers a promising mechanism for reducing serum uric acid (sUA) levels and thus has significant potential as a therapeutic agent for gout and hyperuricemia. These application notes provide detailed protocols for utilizing this compound in established preclinical gout research models.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting URAT1 and GLUT9, two critical transporters in the renal proximal tubule responsible for uric acid reabsorption. URAT1, located on the apical membrane of tubular cells, reabsorbs uric acid from the glomerular filtrate into the cells. GLUT9, present on the basolateral membrane, then transports the uric acid from the tubular cells into the bloodstream. By inhibiting both transporters, this compound effectively blocks these two key steps of urate reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.
Mechanism of this compound Action in Renal Urate Transport
Data Presentation
The following tables summarize the quantitative data for this compound and a comparable dual URAT1/GLUT9 inhibitor, CDER167, for reference.
Table 1: In Vitro Inhibitory Activity of this compound [1][2]
| Target | IC50 (µM) |
| URAT1 | 0.24 |
| GLUT9 | 9.37 |
| OAT1 | 32.14 |
| ABCG2 | 26.74 |
Table 2: Comparative In Vitro and In Vivo Data for Dual URAT1/GLUT9 Inhibitors
| Compound | Target(s) | URAT1 IC50 (µM) | GLUT9 IC50 (µM) | In Vivo Model | Dose | Effect on Serum Uric Acid |
| This compound | URAT1, GLUT9 | 0.24[2] | 9.37[2] | Hyperuricemic Mice | 10 mg/kg | Equally effective as verinurad (B611665) at the same dose[1] |
| CDER167 | URAT1, GLUT9 | 2.08[3] | 91.55[3] | Potassium Oxonate-Induced Hyperuricemic Mice | 10 mg/kg/day for 7 days | More effective than RDEA3170 (20 mg/kg/day) in lowering sUA and promoting uric acid excretion[3] |
| Verinurad | URAT1 | 0.17[1] | No effect at 10 µM[1] | Hyperuricemic Mice | 10 mg/kg | Effective in reducing serum uric acid levels[1] |
Experimental Protocols
In Vivo Model: Potassium Oxonate-Induced Hyperuricemia in Mice
This model is used to evaluate the urate-lowering effects of this compound. Potassium oxonate inhibits uricase, the enzyme that metabolizes uric acid in most mammals (but not humans), leading to an accumulation of uric acid in the blood.
Materials:
-
This compound
-
Potassium Oxonate (PO)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Vehicle for PO (e.g., normal saline or distilled water)
-
Male Kunming or C57BL/6J mice (8-10 weeks old)
-
Blood collection supplies (e.g., micro-hematocrit tubes, centrifuge)
-
Uric acid assay kit
-
Metabolic cages for urine collection
Protocol:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Normal Control (Vehicle for this compound and PO)
-
Model Control (Vehicle for this compound + PO)
-
This compound-treated (Specify dose, e.g., 5, 10, 20 mg/kg) + PO
-
Positive Control (e.g., Allopurinol or Benzbromarone) + PO
-
-
Hyperuricemia Induction:
-
Administer potassium oxonate (e.g., 250-300 mg/kg) via intraperitoneal (i.p.) injection or oral gavage.[4]
-
For a more sustained model, PO can be co-administered with a purine (B94841) source like adenine (B156593) or hypoxanthine.[4][5] A common protocol involves daily administration of PO and adenine for several days to weeks.[4][5]
-
-
This compound Administration:
-
Prepare this compound in the chosen vehicle. A stock solution in DMSO can be diluted with other components to achieve the final desired concentration and vehicle composition.
-
Administer this compound orally (p.o.) via gavage 1 hour before or after PO administration. The dosing can be a single administration or repeated daily for the duration of the study.
-
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein or retro-orbital sinus at specified time points (e.g., 2, 4, 6, and 24 hours after this compound administration for acute studies, or at baseline and end-of-study for chronic studies).
-
Urine: House mice in metabolic cages to collect 24-hour urine samples to measure uric acid excretion.
-
-
Biochemical Analysis:
-
Centrifuge blood samples to separate serum.
-
Measure serum and urine uric acid concentrations using a commercial uric acid assay kit.
-
Other relevant biomarkers such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) can also be measured to assess renal function.
-
Workflow for Potassium Oxonate-Induced Hyperuricemia Model
In Vivo Model: Monosodium Urate (MSU) Crystal-Induced Acute Inflammation
This model mimics the acute inflammatory response of a gout flare and is used to assess the anti-inflammatory properties of this compound.
Materials:
-
This compound
-
Monosodium Urate (MSU) crystals
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Vehicle for this compound (as described above)
-
Male BALB/c or C57BL/6J mice (8-10 weeks old)
-
Calipers for measuring paw thickness
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles
-
Tissue collection and processing reagents (for histology and cytokine analysis)
-
ELISA kits for inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6)
Protocol:
-
MSU Crystal Preparation: Prepare a sterile suspension of MSU crystals in PBS (e.g., 20 mg/mL).
-
Animal Acclimatization and Grouping: As described in the hyperuricemia model.
-
This compound Administration: Administer this compound orally 1-2 hours prior to MSU crystal injection (prophylactic protocol) or at a specified time after MSU injection (therapeutic protocol).
-
Induction of Inflammation:
-
Assessment of Inflammation:
-
Tissue Collection and Analysis (at the end of the experiment):
-
Euthanize the mice and collect the inflamed paw tissue.
-
Histology: Fix the tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize the tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) using ELISA.
-
Workflow for MSU-Induced Acute Inflammation Model
Conclusion
This compound is a promising dual inhibitor of URAT1 and GLUT9 for the treatment of gout and hyperuricemia. The detailed protocols provided in these application notes for established preclinical models of hyperuricemia and acute gouty inflammation will enable researchers to effectively evaluate the therapeutic potential of this compound and similar compounds. Careful experimental design and adherence to these protocols will facilitate the generation of robust and reproducible data, contributing to the development of novel therapies for gout.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel mouse model of hyperuricemia and gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Time-Feature of Uric Acid Excretion in Hyperuricemia Mice Induced by Potassium Oxonate and Adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of KPH2f
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for cell-based assays designed to evaluate the efficacy of KPH2f, a novel therapeutic candidate. The described assays are crucial for understanding the compound's mechanism of action and quantifying its biological activity in a cellular context. Cell-based assays offer a more physiologically relevant environment compared to biochemical assays, providing valuable insights into how a compound interacts with cellular pathways.[1] The following protocols are optimized for a high-throughput screening format, enabling efficient evaluation of dose-response relationships and potency.[2]
Hypothetical Mechanism of Action of this compound
For the purpose of these protocols, this compound is hypothesized to be an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its aberrant activation is implicated in numerous inflammatory diseases.[3] Therefore, the selected assays will focus on quantifying the inhibitory effect of this compound on this pathway.
Signaling Pathway Diagram
Caption: Hypothetical NF-κB signaling pathway inhibited by this compound.
NF-κB Reporter Gene Assay
This assay provides a sensitive and robust method to quantify the activation or inhibition of the NF-κB signaling pathway.[2][4] It utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Experimental Workflow Diagram
Caption: Workflow for the NF-κB reporter gene assay.
Protocol
Materials:
-
HEK293T cell line stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well white, clear-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293T-NF-κB-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Cell Stimulation:
-
Prepare a TNF-α solution in culture medium at a concentration of 20 ng/mL.
-
Add 10 µL of the TNF-α solution to all wells except the unstimulated control wells.
-
Incubate the plate for 6 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Add 100 µL of luciferase assay reagent to each well and mix by gentle pipetting.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
The inhibitory concentration 50 (IC50) value is determined by plotting the percentage of inhibition against the log concentration of this compound. The percentage of inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Luminescence_Sample - Luminescence_Unstimulated) / (Luminescence_Stimulated - Luminescence_Unstimulated))
IL-6 Cytokine Secretion Assay (ELISA)
This assay measures the secretion of Interleukin-6 (IL-6), a pro-inflammatory cytokine whose expression is downstream of NF-κB activation. This provides a functional readout of this compound's anti-inflammatory efficacy.
Protocol
Materials:
-
RAW 264.7 murine macrophage cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
24-well cell culture plates
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Mouse IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 5 x 10^5 cells per well in a 24-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include appropriate controls (untreated, vehicle + LPS).
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Collect the cell culture supernatant for IL-6 measurement.
-
-
ELISA:
-
Perform the IL-6 ELISA according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated plate, incubate, wash, add detection antibody, incubate, wash, add substrate, and stop the reaction.
-
Read the absorbance at 450 nm.
-
Data Analysis
Generate a standard curve using the IL-6 standards. Use the standard curve to determine the concentration of IL-6 in the samples. Calculate the IC50 value for this compound based on the inhibition of IL-6 secretion.
Cell Viability Assay (MTT Assay)
It is crucial to assess whether the observed inhibitory effects are due to specific pathway modulation or general cytotoxicity.[2]
Protocol
Materials:
-
Cells used in the primary assays (e.g., HEK293T or RAW 264.7)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with the same concentrations of this compound as in the efficacy assays.
-
Incubate for the same duration (e.g., 24 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm.
-
Data Analysis
Calculate cell viability as a percentage of the vehicle-treated control. A significant decrease in viability at concentrations where efficacy is observed would suggest a cytotoxic effect.
Quantitative Data Summary
The following table summarizes hypothetical data for the efficacy and cytotoxicity of this compound.
| Assay Type | Cell Line | Stimulant | Measured Endpoint | IC50 of this compound (µM) | CC50 of this compound (µM) | Selectivity Index (CC50/IC50) |
| NF-κB Reporter Gene Assay | HEK293T | TNF-α (20 ng/mL) | Luciferase Activity | 1.2 | > 50 | > 41.7 |
| IL-6 Secretion (ELISA) | RAW 264.7 | LPS (1 µg/mL) | IL-6 Concentration | 2.5 | > 50 | > 20.0 |
| Cell Viability (MTT) | HEK293T | - | Formazan Absorbance | - | > 50 | - |
| Cell Viability (MTT) | RAW 264.7 | - | Formazan Absorbance | - | > 50 | - |
Note: IC50 is the half-maximal inhibitory concentration. CC50 is the half-maximal cytotoxic concentration. The Selectivity Index indicates the therapeutic window of the compound. A higher value is desirable.
Disclaimer: This document provides generalized protocols and hypothetical data for the evaluation of a compound designated as this compound. Researchers should optimize these protocols for their specific experimental conditions and cell lines.
References
- 1. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 2. bioivt.com [bioivt.com]
- 3. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KPH2f in In Vivo Animal Studies
For: Researchers, Scientists, and Drug Development Professionals
Subject: Recommended Dosage and Protocols for In Vivo Evaluation of KPH2f in Hyperuricemia Animal Models
Introduction
These application notes provide a comprehensive guide for the in vivo administration and evaluation of this compound, a novel investigational compound for the potential treatment of hyperuricemia. The following protocols are based on established methodologies for preclinical animal studies and are intended to ensure data reproducibility and animal welfare. The provided dosage ranges are recommendations and may require optimization based on specific experimental designs and animal models.
Compound Information
-
Compound Name: this compound
-
Description: Small molecule inhibitor of a key enzyme in the purine (B94841) metabolism pathway.
-
Formulation: For in vivo studies, this compound is typically formulated as a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. The formulation should be prepared fresh daily and agitated continuously during administration to ensure homogeneity.
In Vivo Dosage and Administration
Recommended Dosage Range
The appropriate dosage of this compound will vary depending on the animal model and the specific study objectives. Based on preliminary studies and data from analogous compounds, the following dosage ranges are recommended for initial in vivo efficacy and pharmacokinetic studies.
Table 1: Recommended this compound Dosage for In Vivo Studies
| Animal Model | Route of Administration | Recommended Dosage Range (mg/kg) | Frequency |
| Mouse (e.g., C57BL/6J, Kunming) | Oral (gavage) | 10 - 100 | Once daily |
| Mouse (e.g., C57BL/6J, Kunming) | Intraperitoneal (IP) | 5 - 50 | Once daily |
| Rat (e.g., Sprague-Dawley, Wistar) | Oral (gavage) | 5 - 50 | Once daily |
| Rat (e.g., Sprague-Dawley, Wistar) | Intraperitoneal (IP) | 2.5 - 25 | Once daily |
Note: It is crucial to conduct a dose-ranging study to determine the optimal dose for efficacy and to assess any potential toxicity.
Administration Routes
The choice of administration route is critical for ensuring consistent drug delivery and achieving desired therapeutic concentrations.
-
Oral (PO) Administration: This route mimics the intended clinical route for many drugs and is suitable for long-term studies.[1] Administration is typically performed using a gavage needle.[1]
-
Intraperitoneal (IP) Injection: This route allows for rapid absorption of the compound.[1]
-
Intravenous (IV) Injection: IV administration provides immediate and complete bioavailability and is often used in pharmacokinetic studies to determine key parameters like clearance and volume of distribution.[1]
Experimental Protocols
Hyperuricemia Animal Model Induction
A common method for inducing hyperuricemia in rodents is through the co-administration of a uricase inhibitor, such as potassium oxonate, and a purine precursor, like hypoxanthine (B114508) or adenine.[2][3][4]
Protocol 1: Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia in Mice
-
Animals: Male Kunming mice (or other appropriate strain), 6-8 weeks old, weighing 20-25g.
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
-
Model Induction:
-
Administer potassium oxonate (250 mg/kg) intraperitoneally (IP) one hour before the administration of hypoxanthine.
-
Administer hypoxanthine (300 mg/kg) orally (PO).
-
-
This compound Administration: Administer this compound or vehicle control at the desired dose and route 30 minutes before hypoxanthine administration.
-
Sample Collection: Collect blood samples via retro-orbital bleeding or cardiac puncture at designated time points (e.g., 2 hours after hypoxanthine administration) for serum uric acid analysis.
-
Euthanasia: Euthanize animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
Pharmacokinetic (PK) Study Protocol
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[5][6][7][8]
Protocol 2: Single-Dose Pharmacokinetic Study of this compound in Rats
-
Animals: Male Sprague-Dawley rats, 8-10 weeks old, weighing 250-300g, cannulated in the jugular vein for serial blood sampling.
-
Acclimatization: Acclimatize cannulated animals for at least 48 hours before the study. Fast animals overnight before dosing.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound at a low dose (e.g., 2 mg/kg) as a bolus injection through the tail vein.
-
Oral (PO) Group: Administer this compound at a higher dose (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA), and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
Signaling Pathway and Experimental Workflow Visualization
Proposed Signaling Pathway of this compound in Purine Metabolism
The following diagram illustrates the hypothetical mechanism of action for this compound in reducing uric acid production.
Caption: Proposed mechanism of this compound in the purine metabolism pathway.
In Vivo Efficacy Study Workflow
The diagram below outlines the key steps in conducting an in vivo efficacy study of this compound in a hyperuricemia animal model.
Caption: General workflow for an in vivo efficacy study of this compound.
Safety and Animal Welfare Considerations
All animal experiments should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).[9] Animals should be monitored regularly for any signs of distress or toxicity. Appropriate measures should be taken to minimize pain and discomfort.
Conclusion
This document provides a foundational guide for the in vivo evaluation of this compound. The recommended dosages and protocols are intended as a starting point for further investigation. Careful planning and execution of these studies will be critical in elucidating the therapeutic potential of this compound for the treatment of hyperuricemia.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 4. Changes of drug pharmacokinetics mediated by downregulation of kidney organic cation transporters Mate1 and Oct2 in a rat model of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes of drug pharmacokinetics mediated by downregulation of kidney organic cation transporters Mate1 and Oct2 in a rat model of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetics and bioequivalence of two cyclosporine oral solution formulations in cats [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Measuring the Potency of KPH2f Inhibitors: Application Notes and Protocols for IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of novel compounds targeting KPH2f, a key kinase implicated in cellular proliferation pathways. The IC50 value is a critical metric in drug discovery, quantifying the concentration of an inhibitor required to reduce the activity of a specific biological target by 50%.[1][2][3] Accurate IC50 determination is paramount for the characterization and comparison of the potency of lead compounds during the drug development process.
The following sections will detail both biochemical and cell-based assay methodologies for measuring this compound inhibition. Additionally, we provide structured data presentation formats and visual diagrams of the experimental workflow and the putative this compound signaling pathway to ensure clarity and reproducibility.
This compound: A Novel Kinase Target
For the context of these protocols, "this compound" (Kinase Promoting Hyper-proliferation Factor 2f) is a hypothetical serine/threonine kinase that has been identified as a critical upstream regulator of the Nrf2 signaling pathway. Dysregulation of this compound activity has been linked to uncontrolled cell proliferation and resistance to oxidative stress in various pathological conditions. The signaling cascade is thought to proceed as illustrated below.
References
- 1. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
KPH2f: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPH2f is a potent, orally bioavailable dual inhibitor of Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9). By targeting these two key transporters involved in renal urate reabsorption, this compound presents a promising therapeutic strategy for the management of hyperuricemia and gout. These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its preparation and use in preclinical experimental settings.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Description |
| URAT1 | 0.24 | Potent inhibition of the primary transporter responsible for uric acid reabsorption in the kidneys. |
| GLUT9 | 9.37 | Inhibition of the transporter involved in the basolateral exit of reabsorbed urate from proximal tubule cells. |
| OAT1 | 32.14 | Minimal effect on the organic anion transporter 1, suggesting selectivity. |
| ABCG2 | 26.74 | Minimal effect on the ATP-binding cassette transporter G2, reducing the likelihood of certain drug-drug interactions. |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of URAT1 and GLUT9, which are crucial for uric acid reabsorption in the proximal tubules of the kidneys. Elevated levels of uric acid in the blood (hyperuricemia) are a key factor in the pathogenesis of gout and are associated with inflammation and oxidative stress. By blocking URAT1 and GLUT9, this compound increases the excretion of uric acid, thereby lowering serum uric acid levels and mitigating the downstream inflammatory and oxidative stress pathways.
Figure 1. Mechanism of action of this compound on uric acid transport.
Experimental Protocols
Solubility and Stock Solution Preparation
While specific solubility data for this compound in various solvents is not extensively published, for experimental purposes, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of similar small molecules.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol for 10 mM Stock Solution:
-
Accurately weigh a specific amount of this compound powder (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays:
-
For cell-based assays, dilute the DMSO stock solution to the desired final concentration in the appropriate cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
In Vitro URAT1/GLUT9 Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of this compound on URAT1 and GLUT9 transporters expressed in a suitable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing human URAT1 or GLUT9
-
Parental HEK293 cells (negative control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
[¹⁴C]-Uric acid
-
Scintillation fluid and counter
-
Wash buffer (e.g., ice-cold PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)
Experimental Workflow:
Figure 2. In vitro URAT1/GLUT9 inhibition assay workflow.
Detailed Protocol:
-
Seed the URAT1/GLUT9-expressing cells and parental cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
On the day of the assay, prepare serial dilutions of this compound in the assay buffer.
-
Wash the cells with pre-warmed assay buffer.
-
Add the this compound dilutions or vehicle control to the respective wells and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake reaction by adding [¹⁴C]-uric acid to each well.
-
After a defined incubation time (e.g., 15 minutes), terminate the reaction by rapidly washing the cells three times with ice-cold wash buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using appropriate software.
In Vivo Hyperuricemia Mouse Model
This protocol describes the induction of hyperuricemia in mice and the evaluation of the efficacy of this compound.
Materials:
-
Male Kunming or C57BL/6 mice (6-8 weeks old)
-
Potassium oxonate (uricase inhibitor)
-
Hypoxanthine (B114508) (to increase uric acid production)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Oral gavage needles
-
Blood collection supplies
-
Serum uric acid assay kit
Experimental Workflow:
Figure 3. In vivo hyperuricemia model workflow.
Detailed Protocol:
-
Acclimatize the mice to the experimental conditions for at least one week.
-
Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg, intraperitoneally) and hypoxanthine (e.g., 300 mg/kg, orally) one hour before the administration of the test compound.
-
Randomly divide the mice into different groups: vehicle control, this compound-treated, and positive control (e.g., benzbromarone).
-
Prepare a suspension of this compound in the vehicle (e.g., 0.5% CMC-Na). The final volume for oral gavage should be appropriate for the mouse weight (e.g., 10 mL/kg).
-
Administer this compound (e.g., 10 mg/kg) or the vehicle to the respective groups via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 2, 4, 6, and 24 hours) after drug administration.
-
Separate the serum by centrifugation.
-
Measure the serum uric acid levels using a commercially available kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on serum uric acid levels compared to the control group.
Safety Precautions
When handling this compound powder, it is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or under a chemical fume hood. In case of contact with skin or eyes, rinse thoroughly with water. If inhaled or ingested, seek medical attention. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions based on their specific experimental setup and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Notes and Protocols: Experimental Design for the Discovery of URAT1/GLUT9 Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for the discovery and characterization of dual inhibitors of Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9), exemplified by the novel compound KPH2f. The protocols outlined below cover key stages of the drug discovery process, from initial screening to in vivo efficacy studies.
Introduction: Targeting Hyperuricemia with Dual URAT1/GLUT9 Inhibition
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with kidney disease.[1] Uric acid homeostasis is primarily regulated by the kidneys, where URAT1 and GLUT9 are key transporters involved in urate reabsorption. Therefore, simultaneous inhibition of both URAT1 and GLUT9 presents a promising therapeutic strategy for the treatment of hyperuricemia.[2][3] this compound is a novel verinurad (B611665) analog that has been identified as a potent dual inhibitor of URAT1 and GLUT9, demonstrating improved efficacy and favorable druggability profiles compared to its parent compound.[2]
Signaling Pathways in Hyperuricemia-Induced Nephropathy
Elevated uric acid levels can trigger various signaling pathways leading to renal damage. Key pathways implicated include the activation of inflammatory cascades via NF-κB, induction of oxidative stress through the NRF2 signaling pathway, and promotion of fibrosis via the TGF-β signaling pathway.[1][4][5][6] Understanding these pathways is crucial for elucidating the mechanism of action of URAT1/GLUT9 inhibitors and assessing their potential nephroprotective effects.
Drug Discovery Workflow for URAT1/GLUT9 Dual Inhibitors
The discovery of novel dual inhibitors like this compound follows a structured workflow, beginning with high-throughput screening and culminating in preclinical in vivo studies.
Experimental Protocols
In Vitro URAT1 and GLUT9 Inhibition Assays
Objective: To determine the inhibitory activity of test compounds against URAT1 and GLUT9 transporters.
Methodology:
-
Cell Culture:
-
HEK293 cells are stably transfected to express human URAT1 or GLUT9.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
-
Uptake Assay:
-
Cells are seeded in 24-well plates and grown to confluence.
-
The cell monolayers are washed with pre-warmed Krebs-Ringer buffer.
-
Cells are pre-incubated with varying concentrations of test compounds (e.g., this compound) or vehicle control for 10 minutes at 37°C.
-
The uptake reaction is initiated by adding Krebs-Ringer buffer containing [14C]-uric acid and the test compound.
-
After a 5-minute incubation, the uptake is stopped by adding ice-cold Krebs-Ringer buffer.
-
Cells are washed three times with ice-cold buffer and lysed with 0.1 N NaOH.
-
The radioactivity in the cell lysates is measured by a liquid scintillation counter.
-
-
Data Analysis:
-
The IC50 values are calculated by non-linear regression analysis of the concentration-response curves using GraphPad Prism or similar software.
-
Data Presentation:
| Compound | URAT1 IC50 (µM) | GLUT9 IC50 (µM) |
| This compound | 0.24 | 9.37 ± 7.10 |
| Verinurad | 0.17 | > 50 |
Data adapted from a study on novel verinurad analogs.[2]
In Vivo Hyperuricemia Model
Objective: To evaluate the in vivo efficacy of lead compounds in reducing serum uric acid levels.
Methodology:
-
Animal Model:
-
Male Kunming mice are used.
-
Hyperuricemia is induced by oral administration of a combination of potassium oxonate (an uricase inhibitor) and hypoxanthine.
-
-
Drug Administration:
-
Mice are divided into several groups: vehicle control, positive control (e.g., verinurad), and test compound groups (e.g., this compound at various doses).
-
Test compounds are administered orally one hour after the induction of hyperuricemia.
-
-
Sample Collection and Analysis:
-
Blood samples are collected at specified time points (e.g., 2 hours post-drug administration) via retro-orbital bleeding.
-
Serum is separated by centrifugation.
-
Urine is collected over a 24-hour period using metabolic cages.
-
Serum and urine uric acid levels are measured using a commercial uric acid quantification kit.
-
-
Data Analysis:
-
The percentage reduction in serum uric acid is calculated relative to the vehicle control group.
-
Statistical significance is determined using one-way ANOVA followed by Dunnett's post-hoc test.
-
Data Presentation:
| Treatment (10 mg/kg) | Serum Uric Acid Reduction (%) | Uricosuric Effect (Urine Uric Acid/Creatinine) |
| Vehicle | 0 | Baseline |
| Verinurad | ~40% | Increased |
| This compound | ~45% | Higher than Verinurad |
Qualitative representation of data from a study on this compound.[2]
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of lead compounds.
Methodology:
-
Animal Model:
-
Male Sprague-Dawley rats are used.
-
-
Drug Administration:
-
A single dose of the test compound is administered either intravenously (IV) or orally (PO).
-
-
Sample Collection:
-
Blood samples are collected at multiple time points post-administration.
-
Plasma is separated by centrifugation.
-
-
Bioanalysis:
-
Plasma concentrations of the compound are determined using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) are calculated using non-compartmental analysis with software such as WinNonlin.
-
Data Presentation:
| Compound | Oral Bioavailability (%) |
| This compound | 30.13 |
| Verinurad | 21.47 |
Data from a pharmacokinetic study of this compound and verinurad.[2]
Safety and Toxicology
Objective: To assess the preliminary safety profile of lead compounds.
Methodology:
-
In Vitro Cytotoxicity: Assessed in cell lines such as HepG2 or HEK293 using an MTT assay.
-
hERG Liability: Evaluated using automated patch-clamp electrophysiology to assess the potential for cardiac toxicity.
-
In Vivo Acute Toxicity: A single high dose of the compound is administered to mice, and animals are observed for signs of toxicity and mortality over 14 days.
Data Presentation:
| Assay | This compound Result |
| In Vitro Cytotoxicity | Lower than verinurad |
| hERG Toxicity | No significant inhibition |
| In Vivo Renal Damage | No evidence of renal damage at efficacious doses |
Summary of safety profile for this compound.[2]
Conclusion
The experimental design outlined in these application notes provides a robust framework for the discovery and preclinical development of novel dual URAT1/GLUT9 inhibitors for the treatment of hyperuricemia. The case of this compound demonstrates the successful application of this workflow, leading to the identification of a promising drug candidate with improved efficacy and a favorable safety profile.[2] Adherence to these detailed protocols will enable researchers to efficiently identify and characterize new therapeutic agents for this important metabolic disease.
References
- 1. Possible correlated signaling pathways with chronic urate nephropathy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Thienopyrimidine Compound as a Urate Transporter 1 and Glucose Transporter 9 Dual Inhibitor with Improved Efficacy and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
KPH2f: A Potent Dual URAT1/GLUT9 Inhibitor for Hyperuricemia Research
Application Notes and Protocols for Researchers
Introduction: KPH2f is a novel, orally active small molecule that demonstrates potent dual inhibitory activity against Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9).[1][2] These two transporters play a critical role in the reabsorption of uric acid in the kidneys, making them key targets for the development of therapies for hyperuricemia and gout.[1][2] this compound has emerged as a valuable tool compound for researchers studying the physiological and pathological roles of URAT1 and GLUT9 in uric acid homeostasis. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo research settings.
Data Presentation
In Vitro Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against key transporters involved in uric acid homeostasis. Data is compiled from cellular assays.
| Transporter | IC50 (μM) | Cell Line | Assay Type | Reference |
| URAT1 | 0.24 | HEK293 | Uric acid uptake | [2][3] |
| GLUT9 | 9.37 | HEK293 | Uric acid uptake | [2][3] |
| OAT1 | 32.14 | HEK293 | Substrate uptake | [2][3] |
| ABCG2 | 26.74 | HEK293 | Substrate uptake | [2][3] |
In Vivo Efficacy and Pharmacokinetics of this compound
This table presents the in vivo efficacy of this compound in a mouse model of hyperuricemia and its key pharmacokinetic parameters in Sprague-Dawley rats.
| Parameter | Value | Species | Model/Administration | Reference |
| Serum Uric Acid Reduction | Equally effective as verinurad (B611665) at 10 mg/kg | Mouse | Potassium oxonate-induced hyperuricemia | [2] |
| Uricosuric Effect | Higher than verinurad at 10 mg/kg | Mouse | Potassium oxonate-induced hyperuricemia | [2] |
| Oral Bioavailability (F) | 30.13% | Rat | Oral gavage | [2] |
| t1/2 (half-life) | - | Rat | Intravenous | [4] |
| Tmax (time to maximum concentration) | - | Rat | Intravenous | [4] |
| Cmax (maximum concentration) | - | Rat | Intravenous | [4] |
| AUC (area under the curve) | - | Rat | Intravenous | [4] |
| MRT (mean residence time) | - | Rat | Intravenous | [4] |
Note: Specific values for t1/2, Tmax, Cmax, AUC, and MRT were mentioned to be in the source but the exact numbers were not provided in the abstract.[4]
Experimental Protocols
In Vitro URAT1 Inhibition Assay using HEK293 Cells
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on URAT1-mediated uric acid uptake.
Materials:
-
HEK293 cells stably expressing human URAT1 (HEK293-hURAT1)
-
Parental HEK293 cells (control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
[¹⁴C]-Uric acid
-
This compound and other test compounds
-
Positive control inhibitor (e.g., benzbromarone)
-
Cell lysis buffer
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture HEK293-hURAT1 and parental HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Assay Execution: a. Wash the cell monolayers twice with pre-warmed assay buffer. b. Pre-incubate the cells with the test compounds or vehicle for 15-30 minutes at 37°C. c. Initiate the uptake reaction by adding the assay buffer containing [¹⁴C]-uric acid (final concentration ~25 µM) and the test compounds. d. Incubate for 15 minutes at 37°C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Detection: a. Lyse the cells with cell lysis buffer. b. Transfer the lysate to scintillation vials, add the scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Subtract the radioactivity measured in parental HEK293 cells (background) from the values obtained in HEK293-hURAT1 cells to determine URAT1-specific uptake. b. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. c. Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.
In Vivo Hyperuricemia Model in Mice
This protocol outlines the induction of hyperuricemia in mice and the evaluation of the uric acid-lowering effects of this compound.
Materials:
-
Male Kunming mice (or other suitable strain)
-
Potassium oxonate (uricase inhibitor)
-
Hypoxanthine (B114508) (purine source)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies
-
Uric acid assay kit
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions with free access to food and water.
-
Induction of Hyperuricemia: a. Administer potassium oxonate (e.g., 250-300 mg/kg) via intraperitoneal injection to inhibit uricase. b. One hour after potassium oxonate administration, administer hypoxanthine (e.g., 300 mg/kg) orally to provide a purine (B94841) load.
-
Drug Administration: a. Administer this compound (e.g., 10 mg/kg) or vehicle orally to different groups of hyperuricemic mice. A positive control group treated with a known uricosuric agent like verinurad can be included.
-
Sample Collection: a. Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 2, 4, 6, and 24 hours) after drug administration. b. Collect urine over a 24-hour period to assess urinary uric acid excretion.
-
Sample Analysis: a. Separate serum from blood samples by centrifugation. b. Measure serum and urinary uric acid concentrations using a commercial uric acid assay kit.
-
Data Analysis: a. Compare the serum uric acid levels and urinary uric acid excretion between the this compound-treated group, the vehicle-treated group, and the positive control group. b. Calculate the percentage reduction in serum uric acid levels.
Visualizations
Signaling Pathway of Renal Uric Acid Reabsorption
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | dual URAT1/GLUT9 inhibitor | anti-gout | anti-hyperuricemic agent | 美国InvivoChem [invivochem.cn]
Troubleshooting & Optimization
Technical Support Center: Stability of KPH2f in Solution
Disclaimer: Publicly available scientific literature and databases contain no specific information on a compound designated "KPH2f." The following technical support center content is a generalized template based on common stability issues encountered with research compounds in solution. Researchers working with this compound should adapt these guidelines based on their empirical observations and the specific physicochemical properties of the molecule.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer solution. What are the common causes?
Precipitation of a research compound like this compound can be triggered by several factors. The most common reasons include the concentration of the compound exceeding its solubility limit in a specific buffer, the pH of the buffer affecting the ionization state and solubility of the compound, the ionic strength of the buffer, and the storage temperature.[1][2] Interactions with other components in your buffer system can also lead to precipitation.
Q2: How does the choice of buffer impact the stability of this compound?
Different buffer systems can significantly influence the solubility and stability of small molecules. Some buffer components may interact with your compound, reducing its solubility or promoting degradation. It is crucial to select a buffer system that is compatible with this compound. If you suspect buffer-related issues, consider switching to an alternative buffer system with different components but a similar pH range.
Q3: Can temperature fluctuations affect the stability of my this compound solution?
Yes, temperature is a critical factor. For some compounds, solubility increases with temperature, while for others it can decrease. It is advisable to assess the effect of temperature on the solubility of this compound in your specific experimental buffer.[1] For long-term storage, it is generally recommended to store aliquots at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles which can also affect stability.[3]
Q4: I'm observing a loss of this compound activity over time, even without visible precipitation. What could be the cause?
Loss of activity without precipitation often points to chemical degradation. Common degradation pathways for small molecules in solution include hydrolysis, oxidation, and photolysis.[4][5][6] The rate of degradation can be influenced by pH, temperature, light exposure, and the presence of reactive species in the solution.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffer
This guide provides a systematic approach to resolving precipitation issues with this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A stepwise workflow for troubleshooting this compound precipitation.
-
Verify Precipitate Identity: First, confirm that the precipitate is indeed this compound. Contaminants or interactions with other buffer components could also be the cause of precipitation.
-
Adjust Compound Concentration: The simplest first step is to lower the final concentration of this compound in your working solution.[3]
-
Optimize Buffer pH: The solubility of ionizable compounds is highly dependent on pH. If the pKa of this compound is known, adjust the buffer pH to be at least 1-2 units away from the pKa to maintain the compound in its more soluble ionized form.[2]
-
Modify Buffer Composition: High ionic strength buffers can sometimes decrease the solubility of small molecules. Consider using a lower concentration of your buffer components.[2]
-
Introduce Co-solvents or Excipients: If precipitation persists, the use of a small percentage of an organic co-solvent like DMSO or ethanol (B145695) (e.g., 1-5%) can increase the solubility of hydrophobic compounds.[1] Alternatively, solubilizing excipients such as surfactants or cyclodextrins could be explored, depending on the experimental requirements.[1][7]
Issue 2: Chemical Degradation of this compound in Solution
This guide outlines steps to identify and mitigate the chemical degradation of this compound.
Hypothetical Degradation Pathway for this compound
Caption: Potential degradation pathways of this compound.
-
Perform Forced Degradation Studies: To understand the degradation pathways, forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) can be conducted.[4]
-
Analytical Monitoring: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the appearance of degradation products and the disappearance of the parent this compound peak over time.[8][9]
-
Optimize Solution pH: As with solubility, the stability of a compound is often pH-dependent. Determine the pH at which this compound exhibits maximum stability.[10]
-
Protect from Light: If this compound is found to be light-sensitive, prepare and store solutions in amber vials or protect them from light.
-
Use of Antioxidants: If oxidative degradation is identified as a major pathway, consider the addition of antioxidants to the formulation, if compatible with the experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, concentrated stock solution of this compound and dilute it to a working concentration in an aqueous buffer without causing precipitation.
Materials:
-
This compound powder
-
100% DMSO (or other suitable organic solvent)
-
Aqueous buffer (e.g., PBS, Tris)
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
Bring the this compound stock solution and the aqueous buffer to room temperature.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer.[3] This rapid dispersion helps prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of cloudiness or precipitation.
-
Protocol 2: Assessing this compound Solubility in Various Buffers
Objective: To determine the approximate solubility of this compound in different buffer systems to identify an optimal buffer for experiments.
Materials:
-
This compound stock solution (in organic solvent)
-
A panel of aqueous buffers (e.g., Phosphate, Tris, HEPES at various pH values)
-
Microplate reader or UV-Vis spectrophotometer
-
Centrifuge
Methodology:
-
Prepare a series of dilutions of the this compound stock solution in each of the selected buffers.
-
Incubate the solutions at the desired experimental temperature for a set period (e.g., 2 hours) to allow for equilibration.[1]
-
Visually inspect each solution for any signs of precipitation.
-
For a more quantitative measurement, centrifuge the samples to pellet any precipitate.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry to determine the amount of soluble compound.[1]
Workflow for Solubility Assessment
Caption: Experimental workflow for assessing this compound solubility.
Quantitative Data Summary
The following tables are templates for summarizing stability data for this compound.
Table 1: Solubility of this compound in Different Buffers at Room Temperature
| Buffer System | pH | Ionic Strength (mM) | Maximum Soluble Concentration (µM) | Observations |
| PBS | 7.4 | 150 | Data to be filled | e.g., Clear, Precipitate |
| Tris-HCl | 7.4 | 50 | Data to be filled | e.g., Clear, Precipitate |
| HEPES | 7.4 | 25 | Data to be filled | e.g., Clear, Precipitate |
| Acetate | 5.0 | 50 | Data to be filled | e.g., Clear, Precipitate |
Table 2: Stability of this compound (10 µM) in PBS (pH 7.4) at Different Temperatures
| Storage Temperature (°C) | Incubation Time (hours) | % Remaining this compound | Degradation Products Detected |
| 4 | 24 | Data to be filled | e.g., None, Peak at RT X.X min |
| 25 (Room Temp) | 24 | Data to be filled | e.g., None, Peak at RT X.X min |
| 37 | 24 | Data to be filled | e.g., None, Peak at RT X.X min |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The degradation pathways of glucagon in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 9. Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cefuroxime hydrolysis kinetics and stability predictions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Compound X
Welcome to the technical support center for Compound X. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the development of oral formulations for Compound X, a novel therapeutic agent with promising efficacy but challenging biopharmaceutical properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of Compound X?
A1: The primary challenge with Compound X is its low aqueous solubility, which is a common hurdle for many new chemical entities.[1] Poor solubility leads to a low dissolution rate in the gastrointestinal (GI) tract, which in turn limits its absorption into the bloodstream and results in low and variable oral bioavailability.[2][3] Other potential contributing factors may include first-pass metabolism and efflux by intestinal transporters.
Q2: What initial steps should I take to improve the oral bioavailability of Compound X?
A2: A stepwise approach is recommended. Start by thoroughly characterizing the physicochemical properties of Compound X, including its solubility at different pH values, pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism).[2] This information will guide the selection of an appropriate formulation strategy. Initial formulation approaches to consider include particle size reduction (micronization or nanosizing) and the use of solubility enhancers.[2][4][5]
Q3: Are there any specific formulation strategies that are commonly successful for poorly soluble compounds like Compound X?
A3: Yes, several formulation strategies have proven effective for improving the oral bioavailability of poorly soluble drugs.[3] These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][6]
-
Solid Dispersions: Dispersing Compound X in a hydrophilic polymer matrix can enhance its dissolution rate.[2][3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.[3][7]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][2]
-
Nanotechnology: Formulating Compound X as nanoparticles can significantly improve its dissolution and absorption characteristics.[2][5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Inconsistent dissolution profiles for Compound X formulations.
-
Possible Cause 1: Polymorphism. Compound X may exist in different crystalline forms (polymorphs) with varying solubilities and dissolution rates.[2]
-
Troubleshooting: Perform solid-state characterization using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control the crystalline form.
-
-
Possible Cause 2: Inadequate control of particle size distribution.
-
Troubleshooting: Implement rigorous particle size analysis during formulation development and manufacturing to ensure batch-to-batch consistency.
-
Issue 2: Low in vivo exposure despite successful in vitro dissolution enhancement.
-
Possible Cause 1: First-pass metabolism. Compound X may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Troubleshooting: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of Compound X. If metabolism is high, consider co-administration with a metabolic inhibitor (in preclinical studies) or medicinal chemistry efforts to block metabolic sites.
-
-
Possible Cause 2: Efflux by transporters. P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium may be pumping Compound X back into the GI lumen.
-
Troubleshooting: Use in vitro cell-based assays (e.g., Caco-2 permeability studies) to investigate if Compound X is a substrate for efflux transporters. Formulation strategies that inhibit these transporters or bypass them, such as lipid-based formulations, may be beneficial.
-
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of Compound X using Hot-Melt Extrusion (HME)
Objective: To enhance the dissolution rate of Compound X by preparing an amorphous solid dispersion.
Materials:
-
Compound X (micronized)
-
Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP/VA 64)
-
Hot-melt extruder
-
Mill
-
Dissolution testing apparatus
Methodology:
-
Pre-mix Compound X and PVP/VA 64 in a 1:3 ratio by weight.
-
Feed the mixture into the hot-melt extruder at a controlled rate.
-
Set the extruder barrel temperature to 150°C (or a temperature determined by the thermal properties of the components).
-
Extrude the molten mixture through a die.
-
Allow the extrudate to cool and solidify.
-
Mill the extrudate to a fine powder.
-
Perform dissolution testing on the milled extrudate compared to the physical mixture and pure Compound X.
Protocol 2: Caco-2 Permeability Assay to Assess Efflux
Objective: To determine if Compound X is a substrate for intestinal efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Compound X solution
-
Lucifer yellow
-
LC-MS/MS for quantification
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (Lucifer yellow).
-
Perform bidirectional transport studies by adding Compound X to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for a defined period (e.g., 2 hours).
-
Collect samples from the receiver chamber and analyze the concentration of Compound X using LC-MS/MS.
-
Calculate the apparent permeability coefficients (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests that Compound X is a substrate for efflux transporters.
Data Presentation
Table 1: Comparison of Dissolution Rates for Different Formulations of Compound X
| Formulation | % Drug Dissolved at 30 min | % Drug Dissolved at 60 min |
| Pure Compound X | 5% | 8% |
| Micronized Compound X | 25% | 40% |
| Solid Dispersion (1:3 with PVP/VA 64) | 85% | 95% |
| SEDDS Formulation | 98% | 99% |
Table 2: Pharmacokinetic Parameters of Compound X Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
| Aqueous Suspension | 50 ± 12 | 2.0 | 350 ± 85 |
| Solid Dispersion | 450 ± 98 | 1.0 | 3200 ± 540 |
| SEDDS Formulation | 620 ± 110 | 0.5 | 4500 ± 760 |
Visualizations
Caption: A typical experimental workflow for improving the oral bioavailability of a poorly soluble compound.
Caption: Factors affecting the oral bioavailability of a drug candidate.
References
- 1. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. drughunter.com [drughunter.com]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
KPH2f off-target effects and how to mitigate them
Disclaimer: Information regarding a specific molecule designated "KPH2f" is not publicly available. This technical support guide has been developed for researchers, scientists, and drug development professionals working with novel kinase inhibitors, using "this compound" as a hypothetical example of a small molecule inhibitor targeting "Kinase-X." The principles and methodologies described are based on established knowledge of drug off-target effects and their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of this compound?
A1: Off-target effects occur when a drug or compound, such as this compound, interacts with unintended molecular targets within a biological system.[1][2] Instead of solely binding to its intended target, Kinase-X, this compound might also bind to and modulate the activity of other proteins, such as other kinases or unrelated proteins. These unintended interactions can lead to unforeseen biological consequences, including toxicity or a pharmacological effect that is not due to the inhibition of Kinase-X.[2][3] It's important to recognize that for some drugs, the therapeutic effect may, in fact, be a result of these off-target interactions.[2]
Q2: Why is it crucial to investigate the off-target effects of this compound?
A2: Investigating off-target effects is a critical aspect of preclinical drug development for several reasons:
-
Ensuring Efficacy: The observed biological effect of this compound might be due to off-target interactions rather than the inhibition of its intended target, Kinase-X.[2][3] Understanding the true mechanism of action is essential for further development.
-
Predicting and Mitigating Toxicity: Off-target effects are a major cause of adverse drug reactions and dose-limiting toxicities in clinical trials.[2] Identifying potential off-target liabilities early allows for the design of safer molecules or the implementation of monitoring strategies.
-
Improving Drug Specificity: By understanding the off-target profile of this compound, medicinal chemists can work on designing more specific inhibitors with fewer side effects. This can be achieved through rational drug design, where the molecule is optimized to bind more selectively to its intended target.[1]
-
Regulatory Requirements: Regulatory agencies require a thorough characterization of a drug candidate's specificity and potential for off-target effects before approving it for clinical trials.
Q3: What are the common approaches to identify the off-target effects of this compound?
A3: Several experimental and computational approaches can be used to identify the off-target profile of this compound:
-
Kinase Profiling: This involves screening this compound against a large panel of purified kinases to determine its selectivity. This is a common high-throughput screening (HTS) method.[1]
-
Cell-Based Assays: Using techniques like CRISPR-Cas9 to knock out the intended target (Kinase-X) can help determine if the observed phenotype is solely dependent on this target.[2][3] If this compound still shows activity in cells lacking Kinase-X, it indicates the presence of off-target effects.
-
Proteomics Approaches: Techniques such as chemical proteomics can identify the direct binding partners of this compound in a cellular context.
-
Computational Modeling: Structural biology and computational tools can predict potential off-target interactions by analyzing the structural similarity between the binding site of Kinase-X and other proteins.[1][4]
-
Genetic Screens: Genetic approaches can help identify genes that, when mutated, confer resistance or sensitivity to this compound, potentially revealing its off-target interactions.[2]
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype with this compound, but I'm not sure if it's due to the inhibition of my target, Kinase-X.
-
Question: How can I confirm that the observed phenotype is an on-target effect?
-
Answer:
-
Genetic Knockout/Knockdown: The gold standard is to test the effect of this compound in cells where Kinase-X has been genetically removed (knockout) or its expression is reduced (knockdown).[2][3] If the phenotype disappears in these cells, it is likely an on-target effect.
-
Rescue Experiment: In Kinase-X knockout/knockdown cells, re-introducing a version of Kinase-X that is resistant to this compound should rescue the phenotype if it's an on-target effect.
-
Use of Structurally Unrelated Inhibitors: Test other known inhibitors of Kinase-X that have a different chemical structure. If they produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Issue 2: My experiments with this compound are showing inconsistent results or unexpected toxicity.
-
Question: Could off-target effects be the cause of this variability?
-
Answer: Yes, off-target effects can contribute to experimental variability and unexpected toxicity.[2]
-
Perform a Dose-Response Curve: A steep dose-response curve might suggest a specific, on-target effect, while a shallow curve could indicate multiple, lower-affinity off-target interactions.
-
Conduct a Kinase Panel Screen: A broad kinase-profiling assay will reveal other kinases that are inhibited by this compound at concentrations used in your experiments. This can help you identify potential off-target culprits.
-
Evaluate Cell Health: Ensure that the observed phenotype is not simply a result of general cellular toxicity. Run cytotoxicity assays (e.g., MTS or LDH assays) in parallel with your functional assays.
-
Issue 3: How can I mitigate the off-target effects of this compound in my experiments?
-
Question: What strategies can I employ to minimize the impact of off-target effects?
-
Answer:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that gives you the desired on-target effect. Higher concentrations are more likely to engage off-targets.
-
Rational Drug Design: If possible, consider using a more specific analog of this compound. Medicinal chemistry efforts can often improve the selectivity of a lead compound.[1]
-
Orthogonal Approaches: Confirm your findings using non-pharmacological methods, such as genetic manipulation (e.g., CRISPR or RNAi) of Kinase-X.[2][5] This will help to validate that the observed effects are indeed due to the modulation of your intended target.
-
Control Experiments: Use a structurally similar but inactive analog of this compound as a negative control. This can help to distinguish specific effects from non-specific or compound-related artifacts.
-
Data Presentation: this compound Kinase Selectivity Profile
To systematically evaluate the off-target effects of this compound, a kinase selectivity profile is essential. Below is a template table to present data from a kinase profiling screen.
| Kinase Target | This compound IC50 (nM) | Fold Selectivity (vs. Kinase-X) |
| Kinase-X (On-Target) | 10 | 1 |
| Kinase-A (Off-Target) | 100 | 10 |
| Kinase-B (Off-Target) | 500 | 50 |
| Kinase-C (Off-Target) | >10,000 | >1000 |
| Kinase-D (Off-Target) | 8,000 | 800 |
| ... | ... | ... |
-
IC50: The half-maximal inhibitory concentration. A lower value indicates higher potency.
-
Fold Selectivity: The ratio of the IC50 for an off-target kinase to the IC50 for the on-target kinase (Kinase-X). A higher value indicates greater selectivity.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of Kinase-X to Validate On-Target Effects
Objective: To determine if the cellular phenotype observed with this compound is dependent on the presence of its intended target, Kinase-X.
Methodology:
-
Design and Synthesize sgRNAs: Design at least two independent single-guide RNAs (sgRNAs) targeting a critical exon of the gene encoding Kinase-X.
-
Cloning or Transfection:
-
Plasmid-based: Clone the sgRNAs into a Cas9-expressing vector.
-
Ribonucleoprotein (RNP) delivery: Complex purified Cas9 protein with synthetic sgRNA. This method can reduce off-target effects of the CRISPR system itself by limiting the duration of Cas9 presence in the cell.[5]
-
-
Transfection: Transfect the Cas9/sgRNA system into the target cells.
-
Selection and Clonal Isolation: Select for transfected cells (e.g., using an antibiotic resistance marker) and isolate single-cell clones.
-
Verification of Knockout:
-
Genomic DNA Sequencing: Confirm the presence of insertions/deletions (indels) at the target site.
-
Western Blot: Verify the absence of Kinase-X protein expression.
-
-
Phenotypic Analysis: Treat the verified Kinase-X knockout cells and wild-type control cells with a range of this compound concentrations.
-
Data Interpretation: If the phenotype observed in wild-type cells is absent in the knockout cells, it is considered an on-target effect.
Protocol 2: In Vitro Kinase Profiling Assay
Objective: To determine the selectivity of this compound by screening it against a panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Assay Setup: Use a multi-well plate format. Each well will contain a specific purified kinase, its substrate, ATP, and a specific concentration of this compound.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP. The kinase will phosphorylate its substrate.
-
Detection: Use a suitable detection method to measure the extent of substrate phosphorylation. Common methods include:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP.
-
Fluorescence-based assays: Using phosphorylation-specific antibodies or fluorescently labeled substrates.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
-
Selectivity Profile: Compare the IC50 value for Kinase-X to the IC50 values for all other kinases in the panel to determine the selectivity profile.
Visualizations
Caption: Hypothetical signaling pathway showing the intended action of this compound on Kinase-X.
Caption: Experimental workflow to distinguish on-target from off-target effects of this compound.
Caption: Logic for mitigating off-target effects by using a lower concentration of this compound.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Refinement of KPH2f delivery in animal models
Welcome to the technical support center for KPH2f. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this compound in animal models of hyperuricemia. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its proposed mechanism of action?
This compound is a novel, orally bioavailable small molecule inhibitor designed to lower serum uric acid levels. It is hypothesized to act by modulating key signaling pathways involved in uric acid production and renal excretion. The primary proposed mechanism involves the activation of the NRF2 signaling pathway, which helps to reduce oxidative stress and inflammation associated with hyperuricemia.[1][2] Additionally, this compound may influence the TGF-β signaling pathway, which is implicated in the progression of hyperuricemic nephropathy.[3]
2. What is the recommended solvent for this compound for in vivo administration?
For oral gavage, this compound can be formulated as a suspension in a vehicle consisting of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. For intravenous administration, this compound should be dissolved in a solution of 10% DMSO, 40% PEG300, and 50% sterile saline. It is crucial to ensure complete dissolution and to prepare fresh solutions daily to avoid precipitation and degradation.
3. What is the stability of this compound in solution?
This compound is stable in the recommended vehicle for up to 4 hours at room temperature. For longer-term storage, it is recommended to store aliquots of the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one month but should be subjected to a limited number of freeze-thaw cycles.[4]
4. What are the known pharmacokinetic properties of this compound in rodents?
Preclinical pharmacokinetic studies in rodent models have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[5] While specific data is proprietary, general characteristics are summarized in the table below. The bioavailability of this compound can be influenced by factors such as formulation and the fed/fasted state of the animal.[6]
5. Have any toxicity studies been conducted for this compound?
Yes, acute and sub-chronic oral toxicity studies have been performed in mice and rats.[7][8] The No-Observed-Adverse-Effect Level (NOAEL) has been established to guide dose selection in efficacy studies. Researchers should consult the Investigator's Brochure for detailed toxicology data before initiating any in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in dosing solution | - Poor solubility in the chosen vehicle.- Incorrect pH of the solution.- Use of cold vehicle. | - Ensure the vehicle is at room temperature before preparing the solution.- Use sonication to aid dissolution.- For intravenous solutions, ensure the DMSO is of high purity and anhydrous.[4]- Prepare fresh solutions for each day of dosing. |
| High variability in serum uric acid levels between animals in the same group | - Inconsistent dosing volume or technique.- Variation in the induction of hyperuricemia.- Individual animal differences in metabolism. | - Ensure all technicians are properly trained in oral gavage or intravenous injection techniques.- Use a consistent time of day for dosing and sample collection.- Increase the number of animals per group to improve statistical power. |
| No significant reduction in serum uric acid levels with this compound treatment | - Inadequate dose or dosing frequency.- Poor oral bioavailability.- Rapid metabolism of the compound. | - Conduct a dose-response study to determine the optimal dose.- Consider an alternative route of administration, such as intraperitoneal injection.- Analyze plasma samples to determine the pharmacokinetic profile of this compound in your animal model.[9] |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy) | - The administered dose is too high.- Off-target effects of the compound.- Vehicle-related toxicity. | - Reduce the dose of this compound.- Include a vehicle-only control group to assess for any effects of the dosing solution.- Monitor animals daily for clinical signs of toxicity and record body weights regularly.[7] |
Experimental Protocols
Protocol 1: Induction of Hyperuricemia in Mice
This protocol describes a common method for inducing hyperuricemia in mice using potassium oxonate and hypoxanthine (B114508).[10][11]
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Induction:
-
Administer potassium oxonate (250 mg/kg) via intraperitoneal injection once daily for 7 days to inhibit uricase.
-
One hour after potassium oxonate administration, administer hypoxanthine (300 mg/kg) via oral gavage to increase uric acid production.
-
-
This compound Administration:
-
Prepare this compound in 0.5% CMC.
-
Administer this compound or vehicle via oral gavage once daily, starting on day 1 of induction and continuing for the duration of the study.
-
-
Sample Collection:
-
Collect blood samples via the tail vein at baseline and at specified time points after the start of treatment.
-
At the end of the study, collect terminal blood samples via cardiac puncture and harvest tissues (e.g., kidney, liver) for further analysis.
-
-
Biochemical Analysis:
-
Measure serum uric acid levels using a commercial assay kit.
-
Assess kidney function by measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
-
Protocol 2: Pharmacokinetic Study of this compound in Rats
This protocol outlines a basic pharmacokinetic study in rats.[5][6]
-
Animals: Male Sprague-Dawley rats, 250-300g.
-
Catheterization (Optional): For serial blood sampling, cannulate the jugular vein one day prior to the study.
-
Dosing:
-
Oral (PO): Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Intravenous (IV): Administer a single dose of this compound (e.g., 1 mg/kg) via the tail vein or a catheter.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
-
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Rat (PO, 10 mg/kg) | Mouse (PO, 20 mg/kg) |
| Cmax (ng/mL) | 1250 ± 210 | 1800 ± 350 |
| Tmax (hr) | 1.5 | 1.0 |
| AUC (0-24h) (ng*hr/mL) | 8500 ± 1200 | 11000 ± 1800 |
| Half-life (hr) | 4.2 | 3.5 |
| Bioavailability (%) | 35 | 45 |
Table 2: Hypothetical Efficacy of this compound in a Mouse Model of Hyperuricemia
| Treatment Group | Dose (mg/kg, PO) | Serum Uric Acid (mg/dL) | Serum Creatinine (mg/dL) |
| Normal Control | Vehicle | 2.5 ± 0.4 | 0.4 ± 0.1 |
| Hyperuricemic Model | Vehicle | 8.2 ± 1.1 | 0.9 ± 0.2 |
| This compound | 10 | 5.8 ± 0.9 | 0.7 ± 0.1 |
| This compound | 30 | 4.1 ± 0.7 | 0.5 ± 0.1 |
| Allopurinol | 10 | 4.5 ± 0.8** | 0.6 ± 0.1 |
| p < 0.05 vs. Hyperuricemic Model; *p < 0.01 vs. Hyperuricemic Model |
Visualizations
Caption: Proposed signaling pathway of this compound in renal cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Drug Metabolism and Pharmacokinetics - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 6. Studies on pharmacokinetic properties and absorption mechanism of phloretin: In vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butyl-fructooligosaccharide in ICR mouse and Wistar rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Acute and Chronic Toxicity in Wistar Rats (Rattus norvegicus) and New Zealand Rabbits (Oryctolagus cuniculus) of an Enriched Polyphenol Extract Obtained from Caesalpinia spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo effects of selected fibers on the pharmacokinetics of orally administered carbamazepine: Possible interaction between therapeutic drugs and semisolid enteral nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinexprheumatol.org [clinexprheumatol.org]
Technical Support Center: Addressing Poor Aqueous Solubility of Kinase Inhibitors
Disclaimer: The compound "KPH2f" is not described in publicly available scientific literature. This guide provides troubleshooting strategies and protocols for a hypothetical poorly soluble kinase inhibitor, hereafter referred to as "Compound K," which researchers may adapt for their specific molecule of interest.
Troubleshooting Guide
This section addresses specific issues researchers and drug development professionals might encounter during their experiments with poorly soluble kinase inhibitors like Compound K.
Issue 1: Compound K precipitates out of solution when diluting a DMSO stock into aqueous buffer or cell culture medium.
-
Question: I've dissolved Compound K in 100% DMSO, but it crashes out when I add it to my cell culture medium for an experiment. How can I prevent this?
-
Answer: This is a common problem known as precipitation upon dilution, which occurs when the concentration of the highly solubilizing organic solvent (DMSO) is drastically reduced by the aqueous medium.[1][2] Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your medium is as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic and also fail to keep the compound dissolved.[2]
-
Reduce Stock Concentration: Lowering the concentration of your DMSO stock solution can sometimes prevent precipitation upon dilution.[3]
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final medium, perform a serial dilution. First, dilute the DMSO stock into a mixture of DMSO and your aqueous medium, then add this intermediate solution to the final medium.[3]
-
Gentle Warming and Mixing: Pre-warming the aqueous medium (e.g., to 37°C) and vortexing or pipetting vigorously immediately after adding the DMSO stock can help keep the compound in solution.[1][2]
-
Issue 2: Adjusting the pH of the solution is not sufficiently improving the solubility of Compound K.
-
Question: Compound K is a weakly basic compound, but lowering the pH of my buffer to 5.0 isn't giving me the solubility I need for my assay. What could be the issue and what are the next steps?
-
Answer: While pH adjustment is a primary method for solubilizing ionizable compounds, its effectiveness can be limited.[3][4]
-
Possible Causes: The intrinsic solubility of the un-ionized form of Compound K might be extremely low, meaning that even when fully ionized, the overall solubility is insufficient.[3] Alternatively, the pKa of your compound may require a more acidic environment than is compatible with your experimental system.[3]
-
Troubleshooting Steps:
-
Verify pKa: Experimentally confirm the pKa of Compound K to ensure you are targeting the optimal pH for solubilization.[3]
-
Assess Stability: Conduct a stability study at the target pH to ensure the compound is not degrading.[3]
-
Explore Co-solvents: If solubility remains inadequate, consider adding a small percentage of a biocompatible co-solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to your buffered solution.[5][6][7]
-
-
Issue 3: I am observing high variability and inconsistent results in my in-vitro kinase assays.
-
Question: My dose-response curves for Compound K are not reproducible between experiments. What could be causing this?
-
Answer: Inconsistent results with poorly soluble compounds often stem from issues with the compound's physical state in the assay medium.
-
Possible Causes:
-
Precipitation or Aggregation: The compound may be precipitating or forming aggregates at higher concentrations, leading to a non-linear and unpredictable availability of the active molecule.[2]
-
Insufficient Equilibration: In solubility assays, insufficient incubation time can lead to an underestimation of the true equilibrium solubility.[3]
-
-
Troubleshooting Steps:
-
Visually Inspect Solutions: Before use, carefully inspect all solutions containing Compound K for any signs of precipitation or turbidity.[2]
-
Ensure Equilibrium in Solubility Tests: When determining solubility, sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued, indicating equilibrium has been reached.[3]
-
Use Solubility-Enhancing Formulations: Consider using formulations such as solid dispersions or cyclodextrin (B1172386) complexes to improve the dissolution rate and prevent aggregation in your assays.[8][9][10]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary methods to enhance the solubility of a poorly soluble compound like Compound K?
-
A1: Solubility enhancement techniques are broadly divided into physical and chemical modifications.[3][8]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), creating amorphous solid dispersions, and forming eutectic mixtures.[3][8][11][12]
-
Chemical Modifications: These involve pH adjustment, salt formation, complexation (e.g., with cyclodextrins), and the use of co-solvents.[3][4][8][9]
-
-
-
Q2: What is a solid dispersion and how does it improve solubility?
-
A2: A solid dispersion is a system where a hydrophobic drug (like Compound K) is dispersed within a hydrophilic polymer matrix.[10][12] This formulation can improve the dissolution rate and apparent solubility by presenting the drug in an amorphous (higher energy) state and preventing its crystallization upon contact with an aqueous medium.[10][12]
-
-
Q3: When should I consider using a co-solvent?
-
A3: Co-solvents are water-miscible organic solvents used to increase the solubility of nonpolar molecules by reducing the overall polarity of the solvent system.[7] They are particularly useful in early-stage preclinical and in-vitro testing.[4][6] Common examples include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[1][6]
-
-
Q4: How does particle size reduction affect solubility?
-
A4: Reducing the particle size, for instance through micronization or creating a nanosuspension, increases the surface area-to-volume ratio of the compound.[5][7][13] According to the Noyes-Whitney equation, a larger surface area leads to an increased dissolution rate, which can improve apparent solubility and bioavailability, although it does not change the equilibrium solubility.[6][9][11]
-
Data Presentation
Table 1: Effect of Co-solvents on the Aqueous Solubility of Compound K
| Co-solvent System (in PBS pH 7.4) | Compound K Solubility (µg/mL) | Fold Increase (vs. PBS) |
| PBS (Control) | 0.8 | 1.0 |
| 5% Ethanol | 12.5 | 15.6 |
| 5% Propylene Glycol | 25.3 | 31.6 |
| 10% PEG 400 | 48.9 | 61.1 |
| 2% Tween® 80 | 65.2 | 81.5 |
Table 2: pH-Dependent Solubility Profile of Compound K (Weak Base, pKa = 6.5)
| Aqueous Buffer | pH | Compound K Solubility (µg/mL) |
| 0.1 M HCl | 1.2 | 150.7 |
| Acetate Buffer | 4.5 | 88.4 |
| Phosphate Buffer | 6.8 | 2.1 |
| Phosphate Buffer | 7.4 | 0.9 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of Compound K (e.g., 5 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of Compound K, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath sonicator (5-10 minutes) or gentle warming (to 37°C) can be applied.[1][2]
-
Inspection: Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[2]
Protocol 2: Kinetic Solubility Determination by the Shake-Flask Method
-
Preparation: Add an excess amount of Compound K (enough to ensure solid remains after equilibrium) to vials containing different aqueous solutions (e.g., water, PBS pH 7.4, simulated gastric fluid).
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the suspensions for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.[14]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be done via centrifugation (e.g., 15,000 x g for 15 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).[14]
-
Sampling and Dilution: Carefully collect an aliquot of the clear supernatant. If necessary, dilute the sample with a suitable solvent to bring it within the linear range of the analytical method.
-
Analysis: Determine the concentration of Compound K in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[15]
Visualizations
Caption: Troubleshooting workflow for addressing poor aqueous solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijpbr.in [ijpbr.in]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. solubility experimental methods.pptx [slideshare.net]
Validation & Comparative
KPH2f: A Comprehensive Guide to its Dual-Inhibitory Action in Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KPH2f's performance against other urate-lowering agents, supported by experimental data. We delve into the validation of its dual-inhibitory action on URAT1 and GLUT9, key transporters in renal uric acid reabsorption.
Dual Inhibition of URAT1 and GLUT9: A Novel Therapeutic Strategy
Hyperuricemia, a precursor to gout, is often characterized by the inefficient renal excretion of uric acid. Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9) are pivotal in the reabsorption of uric acid in the kidneys. This compound, a novel analog of verinurad (B611665), has emerged as a potent dual inhibitor of both these transporters, offering a promising therapeutic strategy for managing hyperuricemia.[1]
Signaling Pathway of Renal Uric Acid Reabsorption and this compound Inhibition
The following diagram illustrates the key steps in uric acid reabsorption in the proximal tubule of the kidney and the points of inhibition by this compound.
Comparative Performance of this compound
This compound has demonstrated significant potency in inhibiting both URAT1 and GLUT9. The following table summarizes its in vitro inhibitory activity in comparison to verinurad, another URAT1 inhibitor.
| Compound | Target | IC50 (μM) |
| This compound | URAT1 | 0.24 [1] |
| GLUT9 | 9.37 ± 7.10 [1] | |
| Verinurad | URAT1 | 0.17[1] |
Table 1: In Vitro Inhibitory Activity of this compound and Verinurad.
In vivo studies in a mouse model of hyperuricemia further validate the efficacy of this compound. When administered at the same dose, this compound demonstrated a comparable reduction in serum uric acid levels to verinurad, but with a higher uricosuric effect.[1]
| Treatment (10 mg/kg) | Serum Uric Acid Reduction | Uricosuric Effect |
| This compound | Comparable to Verinurad [1] | Higher than Verinurad [1] |
| Verinurad | Comparable to this compound[1] | Lower than this compound[1] |
Table 2: In Vivo Efficacy of this compound in a Hyperuricemia Mouse Model.
Furthermore, this compound exhibits an improved pharmacokinetic profile with an oral bioavailability of 30.13%, which is higher than that of verinurad (21.47%).[1] It also displays a favorable safety profile, with no hERG toxicity, lower cytotoxicity in vitro compared to verinurad, and no evidence of renal damage in vivo.[1]
Experimental Protocols
The validation of this compound's dual-inhibitory action involved the following key experimental methodologies:
In Vitro Inhibition Assays
-
URAT1 and GLUT9 Inhibition Assay:
-
HEK293 cells stably expressing human URAT1 or GLUT9 were used.
-
The uptake of [14C]-uric acid was measured in the presence of varying concentrations of this compound or other inhibitors.
-
IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation. A similar protocol was described for CDER167, another dual inhibitor.[2]
-
In Vivo Hyperuricemia Model
-
Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemia in Mice:
-
Hyperuricemia was induced in mice by intraperitoneal injection of potassium oxonate (a uricase inhibitor) and hypoxanthine (B114508) (a purine (B94841) precursor).
-
This compound, verinurad, or vehicle was administered orally to different groups of mice.
-
Blood samples were collected at specified time points to measure serum uric acid levels.
-
Urine was collected to measure uric acid excretion and calculate the fractional excretion of uric acid. This dual-agent model is established to mimic human hyperuricemia.[3]
-
Experimental Workflow for In Vivo Studies
Comparison with Other Dual Inhibitors
The development of dual inhibitors targeting uric acid transporters is an active area of research. Besides this compound, other compounds like CDER167 and compound 29 (a thienopyrimidine derivative) also exhibit dual inhibitory activity against URAT1 and GLUT9.[2][4] Another strategy involves dual inhibition of xanthine (B1682287) oxidase (XO) and URAT1, as seen with compound 27.[5] These approaches aim to provide more effective control of serum uric acid levels with potentially better safety profiles compared to single-target agents.
Conclusion
This compound stands out as a promising candidate for the treatment of hyperuricemia due to its potent dual-inhibitory action on URAT1 and GLUT9. The preclinical data demonstrates its efficacy in lowering serum uric acid levels, coupled with a favorable pharmacokinetic and safety profile. Further clinical investigation is warranted to establish its therapeutic potential in humans. The development of dual inhibitors like this compound represents a significant advancement in the management of hyperuricemia and gout.
References
- 1. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monascus Yellow Pigments Ameliorate Hyperuricemia via Dual Mechanisms: Xanthine Oxidase Inhibition and Uric Acid Transporter Modulation (ABCG2, URAT1, and GLUT9) [mdpi.com]
- 4. Discovery of a Novel Thienopyrimidine Compound as a Urate Transporter 1 and Glucose Transporter 9 Dual Inhibitor with Improved Efficacy and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of KPH2f Activity Across Diverse Human Cell Lines: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of the novel compound KPH2f across multiple cancer cell lines. This document outlines the experimental data, detailed protocols, and visual representations of the underlying signaling pathway and experimental workflow.
The development of targeted therapies requires rigorous validation of a compound's activity and specificity in various cellular contexts. This compound is a novel small molecule inhibitor designed to target the Janus kinase (JAK) signaling pathway, a critical mediator of cell growth, proliferation, and differentiation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. This guide details the cross-validation of this compound's inhibitory activity on the JAK2/STAT3 signaling cascade in a panel of human cancer cell lines.
Comparative Activity of this compound
The inhibitory efficacy of this compound was quantified by determining the half-maximal inhibitory concentration (IC50) in three distinct human cancer cell lines: HEK293T (human embryonic kidney), HepG2 (human liver cancer), and BxPC3 (human pancreatic cancer). The results, summarized in the table below, demonstrate varying sensitivities to this compound across the tested cell lines.
| Cell Line | This compound IC50 (nM) | Standard Deviation (nM) |
| HEK293T | 150 | ± 12.5 |
| HepG2 | 85 | ± 9.2 |
| BxPC3 | 250 | ± 21.8 |
Experimental Protocols
Cell Culture and Maintenance
HEK293T, HepG2, and BxPC3 cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (0.1 nM to 10 µM). A vehicle control (0.1% DMSO) was also included.
-
Incubation: Cells were incubated with the compound for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.
Visualizing the Mechanism and Workflow
To elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Figure 1: The JAK/STAT signaling pathway with the inhibitory action of this compound on JAK2.
Figure 2: Workflow for determining the IC50 of this compound using the MTT assay.
Discussion and Conclusion
The cross-validation of this compound reveals differential activity across the tested cell lines, with HepG2 cells showing the highest sensitivity. The observed differences in IC50 values may be attributed to various factors, including differential expression levels of JAK2/STAT3 pathway components, variations in drug metabolism, or the presence of alternative survival pathways in the less sensitive cell lines. These findings underscore the importance of evaluating novel therapeutic candidates in a diverse range of cellular models to better predict their clinical efficacy. Further studies are warranted to explore the molecular basis for the observed differential sensitivity and to assess the in vivo efficacy of this compound in relevant preclinical models.
A Head-to-Head Comparison: KPH2f and Allopurinol for Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of KPH2f, a novel dual URAT1/GLUT9 inhibitor, and allopurinol (B61711), a widely established xanthine (B1682287) oxidase inhibitor, for the management of hyperuricemia. While direct head-to-head clinical trials are not yet available, this document synthesizes existing preclinical data for this compound and extensive clinical data for allopurinol to offer a comprehensive overview of their respective mechanisms, efficacy, and safety profiles.
Introduction and Mechanisms of Action
Hyperuricemia, a precursor to gout, is characterized by elevated levels of uric acid in the blood. Pharmacological intervention primarily focuses on two strategies: reducing the production of uric acid or increasing its excretion. Allopurinol and this compound exemplify these two distinct approaches.
Allopurinol , a cornerstone in hyperuricemia therapy for decades, functions as a xanthine oxidase inhibitor .[1][2][3][4][5] By blocking this key enzyme in the purine (B94841) catabolism pathway, allopurinol curtails the synthesis of uric acid.[1][2][3][4][5] Its active metabolite, oxypurinol, is also a potent inhibitor of xanthine oxidase, contributing to its sustained therapeutic effect.[5]
In contrast, This compound is an investigational agent that promotes the excretion of uric acid by a dual-inhibition mechanism. It targets two key renal transporters: urate transporter 1 (URAT1) and glucose transporter 9 (GLUT9) .[6][7] URAT1 is the primary transporter responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. GLUT9 is also involved in this reabsorption process. By inhibiting both, this compound effectively increases the amount of uric acid cleared through the urine.[6][7]
Signaling Pathway Diagrams
Efficacy Data
Direct comparative efficacy data from a head-to-head trial of this compound and allopurinol is not available. The following tables summarize available data for each compound from separate studies.
Table 1: Preclinical Efficacy of this compound
| Parameter | Value | Species | Reference |
| URAT1 IC50 | 0.24 µM | In vitro | [6][7] |
| GLUT9 IC50 | 9.37 µM | In vitro | [6][7] |
| Oral Bioavailability | 30.13% | Mouse | [6] |
| Serum Uric Acid Reduction | Comparable to verinurad (B611665) (10 mg/kg) | Mouse | [6] |
| Uricosuric Effect | Higher than verinurad (10 mg/kg) | Mouse | [6] |
IC50: Half-maximal inhibitory concentration
Table 2: Clinical Efficacy of Allopurinol in Gout Patients
| Endpoint | Allopurinol Dose | Result | Comparator | Reference |
| Mean Serum Urate Reduction | Dose Escalation (mean 269 mg/day) | -1.5 mg/dL | Control (no escalation) | [6] |
| % Patients Achieving sUA <6 mg/dL | Dose Escalation | 69% | Control (32%) | [6] |
| % Patients Achieving sUA <6 mg/dL | 300 mg/day | 35.9% | N/A (Open-label) | [8] |
| % Patients Achieving sUA <6 mg/dL | >300 mg/day | 48.3% | N/A (Open-label) | [8] |
| % Patients Achieving Target sUA | 300 mg/day | 38% | Febuxostat 80 mg (70%) | [7] |
sUA: serum uric acid
Safety and Tolerability
This compound
Preclinical data suggests a benign safety profile for this compound. It demonstrated low cytotoxicity in vitro and did not cause renal damage in vivo in animal models.[6] this compound also showed minimal inhibitory effects on OAT1 and ABCG2 transporters, suggesting a lower potential for certain drug-drug interactions.[6][7]
Allopurinol
Allopurinol is generally well-tolerated, but can be associated with adverse effects.[8] The most common are skin rashes, which are typically mild.[8] A rare but serious adverse reaction is allopurinol hypersensitivity syndrome (AHS), which has a significant mortality rate.[5] Dose escalation of allopurinol has been shown to be well-tolerated in clinical trials.[6]
Table 3: Safety Profile Comparison
| Adverse Event | This compound (Preclinical) | Allopurinol (Clinical) |
| Cytotoxicity | Low in vitro | Not a primary concern |
| Renal Damage | Not observed in vivo | Can occur, especially with pre-existing renal impairment |
| Drug-Drug Interactions | Low potential via OAT1/ABCG2 | Known interactions exist |
| Hypersensitivity | Data not available | Rare but severe (AHS) |
| Common Side Effects | Data not available | Skin rash, itchiness |
Experimental Protocols
Preclinical Evaluation of this compound (Summarized from Zhao et al., 2022)
-
In Vitro Inhibition Assays: The inhibitory activity of this compound on URAT1 and GLUT9 was determined using cell-based assays. Human embryonic kidney (HEK293) cells overexpressing the respective transporters were used. The uptake of a radiolabeled substrate (e.g., [14C]uric acid) was measured in the presence of varying concentrations of this compound to determine the IC50 values.
-
Pharmacokinetic Studies: The oral bioavailability of this compound was assessed in mice. A single oral dose was administered, and blood samples were collected at multiple time points to determine the plasma concentration-time profile. The bioavailability was calculated by comparing the area under the curve (AUC) after oral administration to that after intravenous administration.
-
In Vivo Efficacy Studies: A hyperuricemic mouse model was established, typically by administering a uricase inhibitor (e.g., potassium oxonate). This compound was then orally administered to these mice. Serum uric acid levels and urinary uric acid excretion were measured at specified time points and compared to a vehicle control group and a comparator group (e.g., verinurad).
Hypothetical Head-to-Head Clinical Trial Workflow
Logical Comparison
Conclusion
This compound and allopurinol represent two distinct and important strategies for the management of hyperuricemia. Allopurinol is a well-established and effective therapy that reduces uric acid production. This compound is a promising preclinical candidate that increases uric acid excretion through a novel dual-inhibitory mechanism. The preclinical data for this compound suggests it is a potent and orally bioavailable agent with a favorable safety profile.
Future head-to-head clinical trials are necessary to directly compare the efficacy and safety of this compound and allopurinol. Such studies will be crucial in determining the relative positioning of these two mechanistically different drugs in the therapeutic landscape of hyperuricemia and gout. The potential for combination therapy, leveraging both the reduction of production and the increase in excretion, also warrants investigation. This guide will be updated as new data becomes available.
References
- 1. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | dual URAT1/GLUT9 inhibitor | anti-gout | anti-hyperuricemic agent | 美国InvivoChem [invivochem.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Evaluating the Safety Profile of KPH2f Against Other Gout Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gout, a prevalent and painful inflammatory arthritis, is characterized by hyperuricemia—an excess of uric acid in the blood. The management of gout primarily revolves around lowering serum uric acid levels. While several therapeutic agents are available, their use can be limited by their safety and tolerability profiles. This guide provides a comparative evaluation of the preclinical safety data of KPH2f, a novel investigational agent, against the established safety profiles of commonly used gout medications.
Introduction to this compound
This compound is a novel, orally active dual inhibitor of urate transporter 1 (URAT1) and glucose transporter 9 (GLUT9), both of which are pivotal in the renal reabsorption of uric acid. By inhibiting these transporters, this compound aims to increase uric acid excretion, thereby lowering serum uric acid levels. Preclinical studies have positioned this compound as a promising candidate for the treatment of hyperuricemia and gout. This guide synthesizes the available preclinical safety data for this compound and contrasts it with the known safety profiles of established gout therapies, including allopurinol (B61711), febuxostat (B1672324), probenecid, and colchicine (B1669291), as well as the related investigational drug, verinurad.
It is crucial to note that the safety data for this compound is currently limited to preclinical in vitro and in vivo animal studies. In contrast, the safety profiles of the comparator drugs are well-established through extensive clinical trials and post-marketing surveillance in human populations. Therefore, this comparison should be interpreted with caution, acknowledging the different stages of drug development.
Comparative Safety Profile
The following table summarizes the known safety information for this compound and other selected gout drugs.
| Drug | Mechanism of Action | Common Adverse Effects | Serious Adverse Effects | Contraindications/Precautions |
| This compound | Dual URAT1/GLUT9 Inhibitor | Data not available from human studies. In a mouse model, no renal damage was observed. | Data not available from human studies. Preclinical studies showed no hERG toxicity and lower in vitro cytotoxicity compared to verinurad. | Data not available from human studies. |
| Allopurinol | Xanthine Oxidase Inhibitor | Skin rash, nausea, diarrhea, abnormal liver function tests.[1][2] | Severe cutaneous adverse reactions (SCARs) including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), allopurinol hypersensitivity syndrome (AHS), liver damage, kidney damage, blood disorders.[1][3][4][5] | Pre-existing liver disease, bone marrow problems.[4] Use with caution in patients with renal impairment.[1] Genetic testing for HLA-B*58:01 is recommended in certain populations to reduce the risk of SCARs.[2] |
| Febuxostat | Xanthine Oxidase Inhibitor | Liver problems, nausea, gout flares, joint pain, rash. | Boxed Warning: Increased risk of cardiovascular death compared to allopurinol in patients with established cardiovascular disease.[6][7][8][9] Liver failure, serious skin and allergic reactions. | Should be reserved for patients who have an inadequate response to a maximally titrated dose of allopurinol, who are intolerant to allopurinol, or for whom treatment with allopurinol is not advisable.[6][7] |
| Probenecid | URAT1 Inhibitor (uricosuric) | Headache, dizziness, loss of appetite, nausea, vomiting, sore gums, frequent urination.[10][11][12] | Hemolytic anemia (especially in G6PD deficiency), aplastic anemia, nephrotic syndrome, hepatic necrosis (rare).[10][13] | Uric acid kidney stones, blood dyscrasias, use in children under 2 years of age.[10][14][15] Should not be started during an acute gout attack.[14] |
| Colchicine | Anti-inflammatory (inhibits microtubule polymerization) | Nausea, vomiting, diarrhea, abdominal pain.[16] | Narrow therapeutic index; overdose can be fatal. [17][18][19] Myelosuppression (bone marrow depression), rhabdomyolysis, peripheral neuropathy, liver and kidney damage.[20] | Renal or hepatic impairment, especially when co-administered with P-gp or strong CYP3A4 inhibitors.[18][20] |
| Verinurad | Selective URAT1 Inhibitor | Data from clinical trials. Renal-related adverse events, including transient increases in serum creatinine.[21][22] | Data from clinical trials. Monotherapy is not recommended due to the risk of renal adverse events.[21][22] | Data from clinical trials. Caution is advised, particularly in patients with pre-existing renal impairment. |
Experimental Protocols for this compound Safety Assessment
The preclinical safety evaluation of this compound, as reported in the literature, involved several key experiments to assess its potential toxicity. The methodologies for these assays are detailed below.
hERG Toxicity Assay
-
Objective: To evaluate the potential for this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
-
Methodology: The specific methodology for the hERG assay for this compound is not detailed in the provided search results. However, a standard approach involves using whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells). Different concentrations of this compound would be applied to the cells, and the current through the hERG channel would be measured. The concentration of this compound that causes 50% inhibition of the current (IC50) would then be determined. A higher IC50 value indicates a lower potential for hERG-related cardiotoxicity. The available information states that this compound did not cause hERG toxicity, suggesting a high IC50 value in such an assay.
In Vitro Cytotoxicity Assay
-
Objective: To assess the general toxicity of this compound to living cells.
-
Methodology: The specific cell line and assay method used for this compound are not explicitly stated in the search results. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric assay that measures cell viability. In this type of assay, cells (e.g., HepG2, a human liver cancer cell line often used for toxicity screening) are incubated with various concentrations of this compound. After a set period, the MTT reagent is added, which is converted by metabolically active cells into a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. The results would be compared to a control (untreated cells) and a positive control (a known cytotoxic agent). The available data indicates that this compound exhibited lower cytotoxicity in vitro compared to verinurad.
In Vivo Renal Damage Assessment in a Mouse Model
-
Objective: To evaluate the potential for this compound to cause kidney damage in a living organism.
-
Methodology: The study by Zhao et al. (2022) utilized a mouse model of hyperuricemia. While the detailed protocol for the renal damage assessment is not provided in the search results, a typical evaluation would involve the following steps:
-
Animal Model: A hyperuricemic mouse model would be established, likely through the administration of a uricase inhibitor like potassium oxonate.
-
Drug Administration: this compound would be administered orally to the mice at a specific dose (e.g., 10 mg/kg, as mentioned in the efficacy part of the study). A control group would receive a vehicle.
-
Sample Collection: After a defined treatment period, blood and urine samples would be collected to measure markers of renal function, such as blood urea (B33335) nitrogen (BUN) and serum creatinine.
-
Histopathological Analysis: The mice would be euthanized, and their kidneys would be harvested. The kidney tissues would be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) for microscopic examination. A pathologist would then assess the kidney tissue for any signs of damage, such as tubular necrosis, inflammation, or crystal deposition. The finding that this compound did not cause renal damage in vivo suggests that these markers and histological examinations were within normal limits in the this compound-treated group.
-
Visualizations
Signaling Pathway of Urate Reabsorption and Action of this compound
Caption: Mechanism of action of this compound on renal urate transporters.
Experimental Workflow for Preclinical Safety Assessment
Caption: Preclinical safety evaluation workflow for this compound.
Conclusion
This compound, as a dual URAT1/GLUT9 inhibitor, represents a novel approach to the management of hyperuricemia and gout. The preliminary preclinical safety data are promising, suggesting a benign profile with no observed hERG toxicity or in vivo renal damage in a mouse model, and lower in vitro cytotoxicity compared to another investigational URAT1 inhibitor, verinurad.
However, it is imperative to underscore the preliminary nature of this data. The established gout therapies, while effective, are associated with a range of adverse effects, some of which are severe and have led to significant regulatory actions, such as the black box warning for febuxostat regarding cardiovascular risk. The safety profile of a new chemical entity can only be fully elucidated through rigorous, well-controlled clinical trials in human subjects.
Future clinical development of this compound will need to carefully monitor for potential adverse events, particularly focusing on renal and cardiovascular safety, given the mechanisms of action and the safety concerns associated with other urate-lowering therapies. For researchers and drug development professionals, this compound serves as an interesting case study in the development of next-generation gout therapies, with a promising early safety profile that warrants further investigation. This guide should be considered a starting point for evaluation, with the understanding that the safety landscape for this compound will evolve as more data becomes available.
References
- 1. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Allopurinol: Uses, Dosage, Side Effects - Drugs.com [drugs.com]
- 3. Allopurinol (Lopurin, Zyloprim): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Allopurinol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Side effects of allopurinol - NHS [nhs.uk]
- 6. FDA Puts Black Box Warning on Gout Drug Febuxostat [creakyjoints.org]
- 7. FDA Issues Boxed Warning for Febuxostat & Approves Colchicine for Gout Flare - The Rheumatologist [the-rheumatologist.org]
- 8. goldwaterlawfirm.com [goldwaterlawfirm.com]
- 9. FDA adds Boxed Warning for increased risk of death with gout medicine Uloric (febuxostat) | FDA [fda.gov]
- 10. Probenecid: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Probenecid: MedlinePlus Drug Information [medlineplus.gov]
- 12. drugs.com [drugs.com]
- 13. Probenecid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. drugs.com [drugs.com]
- 15. s3.pgkb.org [s3.pgkb.org]
- 16. iowapoison.org [iowapoison.org]
- 17. Colchicine poisoning: the dark side of an ancient drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Factors contributing to colchicine toxicity [medsafe.govt.nz]
- 19. bpac.org.nz [bpac.org.nz]
- 20. Colchicine: Beware of toxicity and interactions [medsafe.govt.nz]
- 21. academic.oup.com [academic.oup.com]
- 22. Safety and efficacy of verinurad, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of KPH2f: A Guide for Laboratory Professionals
Disclaimer: Specific disposal procedures for the novel compound KPH2f have not been publicly documented. The following guidelines are based on established best practices for the disposal of solid research chemicals in a laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
The responsible management of chemical waste is paramount for ensuring a safe laboratory environment and protecting the broader ecosystem. For researchers and drug development professionals handling specialized compounds like this compound, a clear and systematic approach to disposal is essential. This guide provides a procedural framework for the safe handling and disposal of this compound and similar solid research compounds.
Core Principles of Chemical Waste Disposal
The foundational principle of chemical waste management is to prevent the release of hazardous materials into the environment.[1] All chemical wastes are generally considered hazardous unless confirmed otherwise by the institution's EHS office.[2] It is illegal and unsafe to dispose of potentially hazardous chemicals down the drain or in regular trash.[3]
Step-by-Step Disposal Protocol for this compound
Given that this compound is supplied as a solid, the following steps outline the disposal process for the unused product, contaminated materials, and solutions containing the compound.
1. Identification and Segregation of Waste:
-
Unused Product: Any unwanted or expired this compound solid should be treated as chemical waste.
-
Contaminated Materials: All items that have come into contact with this compound, including personal protective equipment (PPE) like gloves, pipette tips, vials, and bench paper, must be disposed of as contaminated solid waste.[4]
-
Solutions: Liquid solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container.[4] It is crucial to segregate halogenated and non-halogenated solvent wastes.[5]
2. Proper Waste Containment:
-
Solid Waste: Collect solid this compound waste and contaminated lab supplies in a designated, puncture-resistant container or a clearly labeled plastic bag intended for chemical waste.[4]
-
Liquid Waste: Use a chemically resistant container with a secure screw-on cap for liquid waste.[4] The container must be compatible with the solvent used to dissolve this compound.
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the names and percentages of all components in a mixture.[6][7] The date the container was first used for waste accumulation should also be included.[6]
3. Safe Storage of Waste:
-
Waste containers should be stored in a designated and secure "Satellite Accumulation Area" within the laboratory.[6]
-
This area should be well-ventilated, and liquid waste containers must be placed in secondary containment trays to prevent spills.[8]
-
Incompatible wastes, such as acids and bases, must be stored separately to prevent dangerous reactions.[6]
4. Arranging for Disposal:
-
Once a waste container is full, or within one year of the initial accumulation date for partially filled containers, contact your institution's EHS department to schedule a waste pickup.[6]
-
EHS personnel are trained to handle and transport hazardous materials to a licensed disposal facility.[4]
Summary of Disposal Procedures
The following table summarizes the recommended disposal methods for different forms of this compound waste.
| Waste Type | Disposal Procedure |
| Solid this compound Powder | Collect in a sealed, labeled hazardous waste container. Do not mix with other waste streams. Arrange for pickup by the institution's EHS department for disposal via a licensed chemical waste facility. |
| Liquid this compound Solutions | Collect in a designated, sealed, and labeled hazardous waste container. Segregate based on solvent type (halogenated vs. non-halogenated). Never pour down the drain. Arrange for EHS pickup.[8][9] |
| Contaminated Sharps | Place in a designated, puncture-proof sharps container labeled for chemical waste. Follow institutional guidelines for sharps disposal. |
| Contaminated Labware & PPE | Collect in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[4] |
| Empty this compound Containers | If the container held what is classified as an acutely hazardous waste, it must be triple-rinsed with a suitable solvent.[9] The rinsate must be collected as hazardous waste.[9] The defaced, empty container may then be disposed of in the regular trash.[9] |
Decision Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for handling laboratory chemical waste.
Caption: Decision workflow for the segregation and disposal of laboratory chemical waste.
References
- 1. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 2. Waste Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. benchchem.com [benchchem.com]
- 5. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. youtube.com [youtube.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
Standard Operating Procedure: Handling and Safety for Compound KPH2f
Disclaimer: The compound "KPH2f" is not a publicly recognized chemical identifier. The following guidelines represent a comprehensive safety and handling protocol for a potent, novel, or uncharacterized research compound in a drug development setting. This framework should be adapted based on all available data (e.g., in-silico toxicity predictions, data from analogous compounds, preliminary in-vitro results) before any laboratory work commences.
This document provides essential safety and logistical information for the handling and disposal of compound this compound. It is intended for trained researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a conservative approach to PPE is mandatory. The following table summarizes the required PPE based on the type of operation being performed. All work with this compound, especially with the solid form, must be conducted in a certified chemical fume hood or a ventilated balance enclosure.
Table 1: Personal Protective Equipment (PPE) Requirements for this compound
| Operation | Risk Level | Required Engineering Control | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Storage & Transport (sealed containers) | Low | General Lab Ventilation | Single pair Nitrile | Safety Glasses | Standard Lab Coat | Not Required |
| Weighing of Powder | High | Ventilated Balance Enclosure or Fume Hood | Double pair Nitrile | Chemical Splash Goggles | Chemical Resistant Lab Coat | Recommended: N95 or higher |
| Solution Preparation | Medium | Chemical Fume Hood | Double pair Nitrile | Chemical Splash Goggles | Chemical Resistant Lab Coat | Not Required (if in hood) |
| In-vitro/In-vivo Administration | Medium-High | Chemical Fume Hood or Biosafety Cabinet | Double pair Nitrile | Chemical Splash Goggles | Chemical Resistant Lab Coat | As required by risk assessment |
Experimental Workflow: Weighing and Solubilization
The following protocol outlines the standard procedure for accurately weighing solid this compound and preparing a stock solution. This workflow is designed to minimize exposure and prevent contamination.
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution
-
Pre-Weighing Preparation:
-
Don all required PPE as specified in Table 1 for "Weighing of Powder."
-
Decontaminate the weighing surface and spatula with 70% ethanol.
-
Place a weigh boat on the analytical balance within the ventilated enclosure and tare the balance.
-
-
Weighing this compound:
-
Carefully transfer the approximate amount of this compound powder to the weigh boat using the dedicated spatula. Avoid generating dust.
-
Record the exact weight.
-
Securely close the primary container of this compound.
-
-
Solution Preparation:
-
Transfer the weigh boat containing this compound into a chemical fume hood.
-
Add the appropriate volume of the desired solvent (e.g., DMSO) to a sterile, conical tube.
-
Carefully transfer the weighed this compound powder into the solvent.
-
Rinse the weigh boat with a small amount of solvent and add it to the conical tube to ensure a complete transfer.
-
Vortex the solution until this compound is fully dissolved.
-
-
Post-Preparation:
-
Label the stock solution tube clearly with the compound name, concentration, solvent, and date.
-
Dispose of all contaminated disposable materials (weigh boat, pipette tips, gloves) in the designated hazardous chemical waste container.
-
Caption: Workflow for weighing and solubilizing this compound.
Chemical Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical to ensure safety and regulatory compliance. All waste contaminated with this compound must be treated as hazardous.
Table 2: this compound Waste Stream Management
| Waste Type | Description | Container Type | Disposal Route |
| Solid Waste | Contaminated gloves, weigh boats, pipette tips, paper towels. | Lined, rigid, sealed container labeled "Hazardous Solid Waste" and "this compound". | Institutional Hazardous Waste Program |
| Liquid Waste (Aqueous) | Contaminated buffers, cell culture media. | Sealed, shatter-proof container labeled "Hazardous Aqueous Waste" and "this compound". | Institutional Hazardous Waste Program |
| Liquid Waste (Organic) | Unused stock solutions (e.g., in DMSO), organic solvents used for cleaning. | Sealed, solvent-resistant container labeled "Hazardous Organic Waste" and "this compound". | Institutional Hazardous Waste Program |
| Sharps | Contaminated needles, syringes, glass Pasteur pipettes. | Puncture-proof, approved sharps container labeled "Hazardous Sharps" and "this compound". | Institutional Hazardous Waste Program |
The logical flow for determining the correct disposal route is outlined below.
Caption: Decision tree for this compound waste segregation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
